AZ13705339 hemihydrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C33H38FN7O4S |
|---|---|
分子量 |
647.8 g/mol |
IUPAC名 |
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;hydrate |
InChI |
InChI=1S/C33H36FN7O3S.H2O/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2;/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38);1H2 |
InChIキー |
LKWDIBDWPNRHBM-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AZ13705339
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial inquiries regarding AZ13705339 may erroneously associate it with the P2X7 receptor. This guide clarifies and presents the scientifically validated mechanism of action for AZ13705339, which is a potent and selective inhibitor of p21-activated kinase 1 (PAK1). All data and pathways described herein pertain to its function as a PAK1 inhibitor.
Introduction: Correcting the Target Identification
AZ13705339 is a highly potent, selective, small-molecule inhibitor targeting p21-activated kinase 1 (PAK1).[1][2][3][4] PAKs are a family of serine/threonine kinases that act as crucial downstream effectors for the Rho family of small GTPases, particularly Cdc42 and Rac1.[2][5][6] PAK1 is the most extensively studied member of this family and serves as a central signaling node, linking surface receptors to fundamental cellular processes. Its deregulation is implicated in numerous pathologies, most notably cancer, where it influences cell motility, survival, proliferation, and angiogenesis.[2][6][7][8] AZ13705339 serves as a valuable chemical probe for elucidating the complex biological roles of PAK1.
Core Mechanism of Action
The primary mechanism of action for AZ13705339 is the direct inhibition of the kinase activity of PAK1. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the catalytic domain of the PAK1 enzyme.[4] This binding event prevents the phosphorylation of downstream PAK1 substrates, thereby blocking the propagation of its signaling cascade.[4] By occupying this site, AZ13705339 effectively abrogates the enzyme's ability to transfer the gamma-phosphate from ATP to the serine or threonine residues of its target proteins.
The p21-Activated Kinase 1 (PAK1) Signaling Pathway
The PAK1 signaling pathway is a complex network that governs a multitude of cellular functions. Its activation and downstream signaling can be summarized in the following key steps:
-
Activation: In its basal state, PAK1 exists as an inactive, autoinhibited homodimer.[5] Activation is primarily initiated by the binding of active (GTP-bound) small GTPases, Rac1 or Cdc42, to the p21-binding domain (PBD) located in the N-terminal regulatory region of PAK1.[2][3] This interaction disrupts the autoinhibitory mechanism, leading to a conformational change, dimerization, and subsequent trans-autophosphorylation on several residues, including Threonine 423 (Thr423) in the activation loop, which is critical for full kinase activity.[6][9]
-
Downstream Effectors: Once activated, PAK1 phosphorylates a wide array of substrates in the cytoplasm and nucleus.[1][10] This leads to:
-
Cytoskeletal Reorganization: PAK1 regulates cell motility and morphology by phosphorylating targets like LIM kinase (LIMK), which in turn inactivates cofilin, promoting actin stabilization.[4] It also phosphorylates myosin light chain kinase (MLCK), inhibiting its activity and thus modulating actin-myosin assembly.[4]
-
Cell Proliferation and Survival: PAK1 promotes cell cycle progression, partly through the upregulation of Cyclin D1.[1][4] It also exerts pro-survival effects by phosphorylating and inactivating the pro-apoptotic protein BAD.[2][9]
-
MAPK and PI3K/AKT Signaling: PAK1 is a key component of oncogenic signaling pathways, including the MAPK and PI3K/AKT cascades, and can be activated by growth factor receptors.[5][7][11]
-
Gene Expression: Nuclear-translocated PAK1 can associate with chromatin and modulate the activity of transcription factors and co-regulators, thereby influencing the expression of genes such as NFAT1 and PFK-M.[1][10]
-
AZ13705339 acts by inhibiting the "Active PAK1" stage, preventing the phosphorylation of all downstream substrates.
Quantitative Pharmacological Data
AZ13705339 exhibits high potency and selectivity for Group I PAKs (PAK1 and PAK2). The following tables summarize its key quantitative parameters.
Table 1: In Vitro Inhibitory Potency of AZ13705339
| Target | Assay Type | IC50 | Reference |
|---|---|---|---|
| PAK1 | Enzymatic Assay | 0.33 nM | [2][3][7] |
| pPAK1 | Enzymatic Assay | 59 nM | [2] |
| PAK2 | Enzymatic Assay | 6 nM | [3][7] |
| PAK4 | Enzymatic Assay | 2.6 µM | [3][7] |
| A549 Cells | Cell Growth | 0.06 µM | [2] |
| MCF-10A Cells| PAK1 Phosphorylation | 0.059 µM |[2] |
Table 2: Binding Affinity of AZ13705339
| Target | Assay Type | Kd | Reference |
|---|---|---|---|
| PAK1 | Binding Assay | 0.28 nM | [2] |
| PAK2 | Binding Assay | 0.32 nM |[2] |
Key Experimental Protocols
The characterization of PAK1 inhibitors like AZ13705339 relies on robust in vitro and cellular assays.
In Vitro Enzymatic Kinase Assay (IC50 Determination)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PAK1. A common method is a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZ13705339 against recombinant PAK1.
Principle: The kinase reaction consumes ATP, producing ADP. A detection reagent is used to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. The signal intensity is directly proportional to kinase activity.[12][13][14]
Methodology:
-
Compound Preparation: Prepare a serial dilution of AZ13705339 in DMSO. A typical final concentration range might be 0.01 nM to 10 µM.
-
Reaction Setup: In a 384-well plate, add the diluted AZ13705339 or DMSO (vehicle control).
-
Enzyme Addition: Add a solution of recombinant human PAK1 enzyme to each well. Incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound-enzyme binding.[13][15]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing a specific PAK1 peptide substrate (e.g., PAKtide) and ATP (at a concentration near its Km).[12][15]
-
Kinase Reaction: Incubate the plate for a set time (e.g., 60 minutes) at 30°C.[14][15]
-
Reaction Termination & ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[13][14]
-
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[13][14]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of AZ13705339 to inhibit PAK1 activity within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Objective: To confirm target engagement and functional inhibition of the PAK1 pathway in cells.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-10A) in culture plates and allow them to adhere. Treat the cells with various concentrations of AZ13705339 or DMSO for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a known PAK1 activator (e.g., EGF) for a short period (e.g., 15 minutes) to induce pathway activation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of PAK1 (e.g., phospho-LIMK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
To ensure equal protein loading, re-probe the membrane with an antibody for the total (non-phosphorylated) form of the target protein and/or a housekeeping protein (e.g., GAPDH).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition at each concentration of AZ13705339.
Conclusion
AZ13705339 is a highly potent and selective research compound that functions as an ATP-competitive inhibitor of p21-activated kinase 1 (PAK1). By effectively blocking the catalytic activity of PAK1, it prevents the phosphorylation of numerous downstream substrates involved in critical cellular processes such as cytoskeletal dynamics, cell survival, and proliferation. Its well-defined mechanism of action and high potency make AZ13705339 an indispensable tool for researchers investigating the physiological and pathophysiological roles of the PAK1 signaling pathway, particularly in the context of oncology and other proliferative disorders.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Mechanism of activation of Pak1 kinase by membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer [thno.org]
- 6. PAK1 AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 10. Nuclear localization and chromatin targets of p21-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 12. PAK1 Kinase Enzyme System [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
AZ13705339 Hemihydrate: A Technical Guide to a Highly Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AZ13705339 hemihydrate, a potent and highly selective small molecule inhibitor of p21-activated kinase 1 (PAK1). This guide consolidates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to support researchers and drug development professionals in their exploration of PAK1-targeted therapeutics.
Core Compound Data
AZ13705339 is a bis-anilino pyrimidine (B1678525) derivative identified and optimized through structure-based drug design.[1][2][3] It is the hemihydrate form of the active compound.
Quantitative Inhibitory Activity and Binding Affinity
AZ13705339 demonstrates nanomolar potency against PAK1 and exhibits high selectivity over other kinases, including the closely related PAK2.[1][2][3][4] The key quantitative metrics are summarized in the table below.
| Target | Parameter | Value (nM) |
| PAK1 | IC₅₀ | 0.33[1][2][3][4] |
| pPAK1 | IC₅₀ | 59[1][2][3][4] |
| PAK1 | Kd | 0.28[1][3] |
| PAK2 | Kd | 0.32[1][3] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of AZ13705339.
Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
The inhibitory activity of AZ13705339 against PAK1 and phosphorylated PAK1 (pPAK1) was likely determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, or a fluorescence resonance energy transfer (FRET)-based assay, like the Z'-LYTE™ assay. A generalized protocol based on these methodologies is provided below.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AZ13705339 against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at or near the Km for PAK1)
-
PAK1-specific substrate peptide (e.g., a synthetic peptide with a PAK1 recognition motif)
-
This compound, serially diluted
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of AZ13705339 in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the recombinant PAK1 enzyme to the wells and incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, following the manufacturer's protocol.
-
Record the luminescence signal, which is proportional to the amount of ADP generated and thus, the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Binding Affinity Determination (Kd)
The binding affinity (Kd) of AZ13705339 to PAK1 and PAK2 was likely determined using a competition binding assay, such as the KINOMEscan™ assay.
Objective: To determine the dissociation constant (Kd) of AZ13705339 for PAK1 and PAK2.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, and a lower amount indicates stronger binding of the test compound.
Generalized Procedure:
-
Kinases are tagged (e.g., with DNA) and incubated with the test compound (AZ13705339) and an immobilized ligand in a multi-well plate.
-
After an equilibration period, unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified (e.g., via qPCR of the DNA tag).
-
The results are typically reported as a percentage of the vehicle control, which is then used to calculate the Kd value.
Kinase Selectivity Profiling
While a comprehensive, publicly available kinome-wide scan for AZ13705339 has not been identified in the performed searches, its high selectivity is a key reported feature.[1][2][3] A typical approach to determine kinase selectivity is to screen the compound against a large panel of purified kinases.
Objective: To assess the selectivity of AZ13705339 across the human kinome.
Procedure:
-
AZ13705339 is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., the KINOMEscan™ panel of over 400 kinases).
-
The percent inhibition for each kinase is determined.
-
"Hits" (kinases inhibited above a certain threshold, e.g., >50% or >75%) are then typically followed up with full IC₅₀ determinations to quantify the potency of the off-target interactions.
-
The results are often visualized as a dendrogram or a "tree spot" diagram to illustrate the selectivity profile across the kinome.
Signaling Pathways and Experimental Workflows
PAK1 is a critical node in numerous signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics. AZ13705339, as a selective inhibitor, is a valuable tool to dissect these pathways.
PAK1 Signaling Cascade
The following diagram illustrates the central role of PAK1 in signal transduction, from upstream activators to downstream cellular responses.
References
In-Depth Technical Guide: AZ13705339 Hemihydrate Binding Affinity for PAK1 and PAK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of AZ13705339 hemihydrate for p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2). This document includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Core Data Presentation: Binding Affinity
AZ13705339 is a highly potent and selective ATP-competitive inhibitor of PAK1.[1] It also demonstrates significant binding affinity for PAK2. The quantitative metrics of this binding are summarized in the table below.
| Target | Parameter | Value (nM) |
| PAK1 | IC50 | 0.33[2][3][4] |
| pPAK1 (phosphorylated) | 59[2][5][6] | |
| Kd | 0.28[2][5][7] | |
| PAK2 | IC50 | 6[3] |
| Kd | 0.32[2][5][7] |
Experimental Protocols
The following sections describe generalized protocols for the key experiments typically used to determine the binding affinity and inhibitory activity of a compound like AZ13705339. While the specific details for AZ13705339 are proprietary to the original researchers, these protocols represent standard methodologies in the field.
Biochemical Kinase Assay (Determination of IC50)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a kinase.
Materials:
-
Recombinant human PAK1 or PAK2 enzyme
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), typically at a concentration near the Km for the kinase
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35, EGTA)
-
This compound, serially diluted
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of AZ13705339 in DMSO. Further dilute the compound and the kinase enzyme in the assay buffer. Prepare a mixture of the substrate and ATP in the assay buffer.
-
Assay Plate Setup: Add the diluted AZ13705339 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted PAK1 or PAK2 enzyme to each well.
-
Inhibitor Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of AZ13705339. Determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) (Determination of Kd)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., kinase) and an analyte (e.g., inhibitor).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant human PAK1 or PAK2 enzyme
-
This compound, serially diluted
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Sensor Chip Preparation: Activate the surface of the sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Covalently couple the recombinant PAK1 or PAK2 enzyme to the activated sensor surface. Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of AZ13705339 in the running buffer. Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized kinase.
-
Data Collection: Monitor the association of the inhibitor to the kinase in real-time. After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
-
Surface Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound inhibitor.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Mandatory Visualizations
PAK1/PAK2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway for PAK1 and PAK2, highlighting their activation by upstream signals and their role in phosphorylating downstream substrates involved in cytoskeletal organization and cell survival. AZ13705339 acts by competitively inhibiting the ATP-binding site of PAK1 and PAK2, thereby blocking these downstream effects.
Caption: Simplified PAK1/PAK2 signaling pathway.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel kinase inhibitor, from initial screening to more detailed biochemical and cellular analysis.
Caption: Typical workflow for kinase inhibitor characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pak1 and Pak2 Mediate Tumor Cell Invasion through Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PAK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AZ13705339 Hemihydrate in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ13705339 hemihydrate is a potent and highly selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2), key enzymes implicated in the proliferation, survival, and motility of cancer cells. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, its impact on cancer cell proliferation, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and drug development efforts in oncology.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical effectors for the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being directly activated by Rac1 and Cdc42. Dysregulation of PAK signaling, particularly the overexpression and hyperactivation of PAK1, is a common feature in a wide range of human cancers, including breast, lung, colon, and pancreatic cancer.[1] This aberrant signaling contributes to several hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and enhanced cell motility.[2]
AZ13705339 has emerged as a valuable tool compound for investigating the therapeutic potential of PAK1 inhibition. Its high potency and selectivity allow for precise interrogation of PAK1-mediated signaling pathways. This guide will synthesize the available data on AZ13705339, with a focus on its role in curbing cancer cell proliferation.
Mechanism of Action
AZ13705339 is an ATP-competitive inhibitor that targets the kinase domain of PAK1 and PAK2. By binding to the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals that drive cell proliferation and survival.[3]
Kinase Selectivity and Potency
AZ13705339 exhibits high potency and selectivity for Group I PAKs, particularly PAK1 and PAK2. The inhibitory concentrations and binding affinities are summarized in the table below.
| Target | IC50 (nM) | Kd (nM) | Selectivity over PAK4 |
| PAK1 | 0.33 | 0.28 | >7500-fold |
| pPAK1 | 59 | N/A | |
| PAK2 | 6 | 0.32 |
Data compiled from multiple sources.
Impact on Cancer Cell Proliferation
While specific data on the anti-proliferative effects of AZ13705339 across a wide panel of cancer cell lines is limited in publicly available literature, the inhibition of the PAK1 signaling pathway is well-established to impede cancer cell growth. Inhibition of PAK1 has been shown to decrease proliferation and migration in ovarian cancer cells with PAK1 amplification.[4]
Cell Cycle Arrest
Inhibition of PAK1 can lead to cell cycle arrest, primarily at the G2/M phase. This is often associated with the activation of p53 and an increase in the expression of the cyclin-dependent kinase inhibitor p21Cip1, alongside a decrease in cyclin B1 levels.[4]
Induction of Apoptosis
The PAK1 signaling pathway plays a crucial role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[2] By inhibiting PAK1, AZ13705339 can indirectly lead to the activation of apoptotic pathways, resulting in programmed cell death in cancer cells.
The PAK1 Signaling Pathway in Cancer
PAK1 is a central node in a complex network of signaling pathways that regulate cell growth, survival, and motility. A simplified representation of the core PAK1 signaling cascade is provided below.
Upstream signals from receptor tyrosine kinases, integrins, and G-protein coupled receptors lead to the activation of Rac1 and Cdc42. These small GTPases then bind to and activate PAK1. Activated PAK1 phosphorylates a multitude of downstream substrates, including:
-
Raf-1 and MEK1: Key components of the MAPK/ERK pathway that drives cell proliferation.[4][5]
-
BAD: A pro-apoptotic protein that is inactivated upon phosphorylation by PAK1, thus promoting cell survival.[2]
-
LIM Kinase (LIMK): This leads to the phosphorylation and inactivation of cofilin, a protein involved in actin dynamics, thereby affecting cell motility.[3]
-
Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK by PAK1 also contributes to the regulation of cytoskeletal dynamics and cell migration.[3]
-
β-catenin: Phosphorylation by PAK1 can lead to its stabilization and nuclear translocation, promoting the transcription of pro-proliferative genes like c-Myc and Cyclin D1.[4]
By inhibiting PAK1, AZ13705339 effectively dampens these pro-cancerous signaling cascades.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized protocols for key assays used to evaluate the efficacy of PAK1 inhibitors like AZ13705339.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (including a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing direct evidence of kinase inhibition.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PAK1, anti-phospho-MEK1, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Culture and treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells and fix them in cold ethanol.
-
Wash the cells and resuspend them in PI staining solution.
-
Incubate the cells to allow for DNA staining and RNA degradation.
-
Analyze the cell suspension using a flow cytometer to measure the DNA content of individual cells.
-
Analyze the data to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to quantify the different cell populations.
In Vivo Studies
While specific in vivo efficacy studies for this compound in cancer models are not extensively reported in the public domain, a study in rats has provided pharmacokinetic data. Following oral administration of 100 mg/kg, a maximum plasma concentration (Cmax) of 7.7 µM was observed.[1] This information is valuable for designing future in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound.
Conclusion and Future Directions
This compound is a powerful and selective research tool for elucidating the role of PAK1 signaling in cancer. Its ability to potently inhibit PAK1 and PAK2 makes it a valuable compound for preclinical studies aimed at validating these kinases as therapeutic targets. Future research should focus on:
-
Comprehensive profiling of the anti-proliferative activity of this compound across a broad range of cancer cell lines with defined genetic backgrounds.
-
In-depth investigation of the compound's effects on cell cycle progression and the induction of apoptosis in various cancer models.
-
Conducting in vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models to assess its anti-tumor activity and tolerability.
-
Exploring potential synergistic combinations with other targeted therapies or conventional chemotherapeutic agents.
The continued investigation of this compound and other potent PAK inhibitors holds significant promise for the development of novel and effective cancer therapies.
References
- 1. Dana-Farber Cancer Institute patent describes molecular glue degraders for cancer | BioWorld [bioworld.com]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: The Effects of AZ13705339 Hemihydrate on Cytoskeletal Dynamics
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a detailed examination of AZ13705339, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Its primary mechanism of action disrupts a critical component of the mitotic machinery, leading to profound effects on cytoskeletal organization during cell division. This guide outlines the compound's mechanism, presents key quantitative data, details relevant experimental protocols, and illustrates the associated cellular pathways.
Executive Summary
AZ13705339 is an ATP-competitive inhibitor of Mps1 kinase, a central regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the cell from entering anaphase until all chromosomes are correctly attached to the microtubule spindle. By inhibiting Mps1, AZ13705339 effectively overrides the SAC, leading to premature anaphase entry, severe chromosome mis-segregation, and subsequent aneuploidy and apoptotic cell death. Its primary impact on cytoskeletal dynamics is therefore indirect, occurring through the disruption of the regulatory network that governs the interaction between microtubules and kinetochores.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potency metrics for AZ13705339.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
|---|
| Mps1 | Radiometric Filter Binding | 1.9 | |
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
|---|---|---|---|---|
| HCT116 | Cell Viability | 72h Incubation | 16 | |
| HeLa | Mitotic Arrest Override | Nocodazole (B1683961) Block | 13 |
| A549 | Apoptosis Induction | Caspase 3/7 Activation | ~20 | |
Core Signaling Pathway: Spindle Assembly Checkpoint
AZ13705339 targets Mps1, a key apical kinase in the SAC signaling cascade. The diagram below illustrates the simplified pathway. In a normal mitotic cell, unattached kinetochores recruit Mps1, which then phosphorylates KNL1. This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing sister chromatid separation. AZ13705339 blocks the initial phosphorylation step, preventing MCC formation and silencing the checkpoint.
Caption: Simplified Spindle Assembly Checkpoint (SAC) signaling pathway and the inhibitory action of AZ13705339.
Experimental Protocols
Detailed methodologies for key assays used to characterize the effects of AZ13705339 are provided below.
Mps1 In Vitro Kinase Assay (Radiometric)
This protocol assesses the direct inhibitory effect of AZ13705339 on Mps1 kinase activity.
-
Enzyme and Substrate Preparation: Recombinant human Mps1 enzyme is diluted in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). A generic substrate, such as Myelin Basic Protein (MBP), is prepared in the same buffer.
-
Compound Preparation: AZ13705339 is serially diluted in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of [γ-33P]-ATP and unlabeled ATP to wells containing the Mps1 enzyme, MBP substrate, and the test compound (final DMSO concentration ≤ 1%).
-
Incubation: The reaction plate is incubated for a specific duration (e.g., 60 minutes) at room temperature with gentle agitation.
-
Reaction Termination: The reaction is stopped by adding a high concentration of phosphoric acid (e.g., 3% H3PO4).
-
Signal Detection: The phosphorylated substrate is captured on a filter membrane (e.g., P81 phosphocellulose). Unincorporated [γ-33P]-ATP is washed away. The radioactivity retained on the filter, corresponding to phosphorylated MBP, is measured using a scintillation counter.
-
Data Analysis: The raw counts are converted to percent inhibition relative to DMSO (vehicle) controls. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Mitotic Arrest Override Assay
This assay measures the ability of AZ13705339 to force cells through mitosis despite the presence of a microtubule-destabilizing agent that activates the SAC.
-
Cell Plating: HeLa or HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Mitotic Block: Cells are treated with a microtubule poison, such as nocodazole (e.g., 100 ng/mL), for a sufficient time to induce a robust mitotic arrest (e.g., 16-18 hours). This synchronizes the population in mitosis with an active SAC.
-
Compound Treatment: Serially diluted AZ13705339 is added directly to the wells containing the nocodazole-arrested cells. Control wells receive DMSO vehicle.
-
Incubation: The plate is incubated for a further 2-4 hours. During this time, inhibition of Mps1 will cause cells to exit mitosis prematurely.
-
Cell Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100, and stained with a DNA dye such as Hoechst 33342.
-
Imaging and Analysis: Plates are imaged using an automated high-content imaging system. The mitotic index (percentage of cells with condensed chromatin characteristic of mitosis) is quantified. A decrease in the mitotic index in AZ13705339-treated wells compared to DMSO controls indicates a checkpoint override.
-
Data Analysis: The IC50 value is calculated based on the concentration-dependent decrease in the mitotic index.
Experimental and Logic Workflows
The following diagrams illustrate the typical workflow for characterizing an Mps1 inhibitor and the logical basis of its mechanism of action.
Drug Discovery and Characterization Workflow
Caption: A typical experimental workflow for characterizing an Mps1 inhibitor like AZ13705339.
Logical Flow of AZ13705339 Action
Investigating AZ13705339 Hemihydrate in Apoptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of AZ13705339 hemihydrate and its role in the induction of apoptosis. AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key signaling node implicated in cell survival, proliferation, and cytoskeletal dynamics. Inhibition of PAK1 has emerged as a promising therapeutic strategy in oncology, primarily through its ability to trigger programmed cell death in cancer cells. This document details the mechanism of action of PAK1 inhibition in apoptosis, summarizes the available quantitative data for AZ13705339, provides detailed experimental protocols for assessing its apoptotic effects, and visualizes the relevant signaling pathways.
Introduction to this compound and its Target: PAK1
AZ13705339 is a small molecule inhibitor with high potency and selectivity for p21-activated kinase 1 (PAK1).[1][2] PAKs are a family of serine/threonine kinases that act as critical effectors for the Rho family of small GTPases, Rac1 and Cdc42. PAK1, in particular, is frequently overexpressed or hyperactivated in a variety of human cancers and plays a significant role in oncogenic signaling pathways that promote cell proliferation and survival.[3][4] By inhibiting the catalytic activity of PAK1, AZ13705339 disrupts these pro-survival signals, leading to the induction of apoptosis in susceptible cancer cells.
The Role of PAK1 Inhibition in Apoptosis Signaling
Inhibition of PAK1 has been shown to induce apoptosis through multiple downstream signaling pathways. PAK1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and by activating pro-survival signaling cascades. Therefore, inhibition of PAK1 reverses these effects, tipping the cellular balance towards apoptosis.
The key apoptosis-related signaling pathways influenced by PAK1 inhibition include:
-
The Intrinsic (Mitochondrial) Apoptosis Pathway: PAK1 can phosphorylate and inactivate the pro-apoptotic Bcl-2 family member BAD (Bcl-2-associated death promoter). Inhibition of PAK1 leads to dephosphorylation of BAD, allowing it to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases the pro-apoptotic proteins BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.
-
The Raf/MEK/ERK Pathway: PAK1 can phosphorylate and activate Raf-1, a key upstream kinase in the mitogen-activated protein kinase (MAPK) pathway. The Raf/MEK/ERK pathway is a critical driver of cell proliferation and survival. Inhibition of PAK1 can lead to the downregulation of this pathway, contributing to cell cycle arrest and apoptosis.
-
The p53/p21 Pathway: Studies have shown that silencing the PAK1 gene can lead to an increase in the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This can result in cell cycle arrest at the G1 phase and an increase in the expression of the pro-apoptotic protein BAX, thereby promoting apoptosis.
Quantitative Data for this compound
The following table summarizes the available quantitative data for AZ13705339's inhibitory activity against PAK1.
| Parameter | Target | Value | Reference |
| IC50 | PAK1 | 0.33 nM | [1] |
| IC50 | pPAK1 (phosphorylated PAK1) | 59 nM | [1] |
| Kd | PAK1 | 0.28 nM | [1] |
| Kd | PAK2 | 0.32 nM | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein.
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AZ13705339 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-BAX, anti-phospho-BAD, anti-phospho-ERK, anti-Actin or anti-Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Caspase Activity Assay (Colorimetric)
This assay measures the activity of key executioner caspases, such as caspase-3.
Materials:
-
Cells treated with this compound and control cells
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in AZ13705339-induced apoptosis.
Caption: Overview of this compound's mechanism of action.
Caption: Intrinsic apoptosis pathway regulation by AZ13705339.
Caption: Inhibition of the Raf/MEK/ERK survival pathway.
Caption: Modulation of the p53/p21 apoptosis and cell cycle pathway.
Caption: General experimental workflow for assessing apoptosis.
Conclusion
This compound, as a potent and selective PAK1 inhibitor, holds significant promise as a pro-apoptotic agent for cancer therapy. Its mechanism of action involves the disruption of key survival signaling pathways, leading to the activation of the intrinsic apoptotic cascade. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic potential of AZ13705339 and to elucidate the intricate molecular details of its pro-apoptotic effects. Further studies are warranted to establish comprehensive quantitative data on its apoptotic efficacy in various cancer models and to optimize its potential clinical application.
References
Preclinical Oral Bioavailability of AZ13705339 Hemihydrate: An Overview
Information regarding the oral bioavailability and preclinical development of AZ13705339 hemihydrate is not publicly available. Extensive searches of scientific literature and drug development databases did not yield specific data on the pharmacokinetic profile, experimental protocols, or associated signaling pathways for this compound.
Drug development is a highly proprietary process, and information on specific compounds, particularly in the preclinical stage, is often confidential. Data on parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as efficacy in animal models, are typically disclosed only upon publication in peer-reviewed journals or presentation at scientific conferences, which often occurs at later stages of development.
General Principles of Preclinical Oral Bioavailability Assessment
While specific data for this compound is unavailable, a general understanding of the methodologies used to assess oral bioavailability in preclinical models can be provided. This information is based on standard practices in the pharmaceutical industry for compounds with uncharacterized in vivo biological functions.
Pharmacokinetic Studies
The primary goal of preclinical pharmacokinetic (PK) studies is to characterize the ADME profile of a new chemical entity. These studies are crucial for determining the feasibility of oral administration and for predicting a safe and efficacious dosing regimen in humans.
Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting in vivo pharmacokinetic studies to determine oral bioavailability.
Caption: Workflow for a typical preclinical oral bioavailability study.
Key Pharmacokinetic Parameters
The data generated from these studies are used to calculate several key parameters, which are summarized in the table below.
| Parameter | Description | Importance for Oral Bioavailability |
| AUC (Area Under the Curve) | The integral of the drug concentration in plasma over time. | Represents the total systemic exposure to the drug. |
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma. | Indicates the rate and extent of drug absorption. |
| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. | Provides information on the rate of drug absorption. |
| t1/2 (Half-life) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval. |
| F% (Absolute Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation compared to the intravenous dose. | The primary measure of oral bioavailability. |
Calculation of Absolute Oral Bioavailability (F%)
Absolute bioavailability is calculated using the following formula, comparing the AUC after oral administration to the AUC after intravenous (IV) administration, adjusted for the dose:
F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
An IV dose is used as a reference because it is assumed to have 100% bioavailability.
Experimental Protocols
Detailed experimental protocols are highly specific to the compound and the animal model being used. However, a general outline for an in vivo oral bioavailability study is provided below.
Objective: To determine the absolute oral bioavailability of a test compound in a rodent model.
Materials:
-
Test compound
-
Vehicle for formulation (e.g., a mixture of solvents and solubilizing agents)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillary tubes, collection vials with anticoagulant)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions for a minimum of one week.
-
Dose Formulation: The test compound is formulated in a suitable vehicle for both oral and intravenous administration.
-
Dosing:
-
Oral Group: A cohort of animals receives the test compound via oral gavage at a predetermined dose.
-
Intravenous Group: A separate cohort of animals receives the test compound via intravenous injection (typically into the tail vein) at a predetermined dose.
-
-
Blood Sampling: Blood samples are collected from each animal at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The plasma concentration-time data are used to calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both the oral and intravenous groups. The absolute oral bioavailability (F%) is then calculated.
Signaling Pathways
Without information on the therapeutic target of AZ13705339, it is not possible to depict any relevant signaling pathways. The mechanism of action of a drug dictates which cellular pathways are modulated, and this information is fundamental to understanding its pharmacological effects.
The Discovery and Synthesis of AZ13705339 Hemihydrate: A Potent and Selective PAK1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a critical node in multiple signaling pathways implicated in cancer cell proliferation, survival, and motility. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of AZ13705339 and its hemihydrate form. Detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and development of this promising therapeutic candidate.
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being directly activated by Rac1/Cdc42. PAK1, in particular, has emerged as a significant target in oncology due to its role in orchestrating a wide array of cellular processes that contribute to tumorigenesis, including cytoskeletal dynamics, cell cycle progression, and survival signaling. Overexpression and hyperactivation of PAK1 have been correlated with poor prognosis in various cancers.
AZ13705339 was developed as a potent and selective ATP-competitive inhibitor of PAK1. Its discovery stemmed from a focused effort to optimize a bis-anilino pyrimidine (B1678525) scaffold to achieve high potency for PAK1 while maintaining selectivity against other kinases, particularly those within the PAK family and other off-target kinases. This document details the chemical synthesis, biological activity, and the signaling context of AZ13705339, providing a valuable resource for its application in preclinical research.
Physicochemical and Pharmacokinetic Properties
AZ13705339 is a small molecule with the chemical formula C₃₃H₃₆FN₇O₃S. The existence of a hemihydrate form has been noted, indicating the presence of one molecule of water for every two molecules of the active compound.
Table 1: Physicochemical Properties of AZ13705339
| Property | Value | Reference |
| IUPAC Name | 2-(((2-((3-(ethylsulfonyl)-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile | |
| Molecular Formula | C₃₃H₃₆FN₇O₃S | |
| Molecular Weight | 629.76 g/mol | |
| CAS Number | 2016806-57-6 |
Table 2: In Vitro and In Vivo Properties of AZ13705339
| Parameter | Value | Species | Reference |
| PAK1 IC₅₀ | 0.33 nM | [1][2] | |
| pPAK1 IC₅₀ | 59 nM | [1][2] | |
| PAK2 IC₅₀ | 6 nM | ||
| PAK1 Kd | 0.28 nM | [1][2] | |
| PAK2 Kd | 0.32 nM | [1][2] | |
| Oral Cmax | 7.7 µM | Rat | [1] |
| Oral Clearance | Moderate | Rat | [1] |
Synthesis and Experimental Protocols
The synthesis of AZ13705339 involves a multi-step process culminating in the formation of the bis-anilino pyrimidine core. While a detailed, step-by-step protocol from a primary synthesis publication is not publicly available, the general synthetic strategy can be inferred from related literature on bis-anilino pyrimidine inhibitors.
General Synthesis Workflow
The logical workflow for the synthesis of AZ13705339 can be visualized as a sequence of key chemical transformations.
Postulated Synthesis Protocol
The following is a generalized protocol based on common synthetic routes for similar compounds:
-
Step 1: First Nucleophilic Aromatic Substitution (SNAr). 2,4-dichloro-5-fluoropyrimidine is reacted with 3-(ethylsulfonyl)-4-(4-methylpiperazin-1-yl)aniline in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in a suitable solvent (e.g., isopropanol) at elevated temperatures. The reaction selectively substitutes one of the chlorine atoms of the pyrimidine ring.
-
Step 2: Second Nucleophilic Aromatic Substitution (SNAr). The product from Step 1 is then reacted with 2-(((5-(hydroxymethyl)-2-methylphenyl)amino)methyl)benzonitrile under similar conditions (base and heat) to displace the second chlorine atom, yielding AZ13705339.
-
Step 3: Purification. The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel.
-
Step 4: Hemihydrate Formation. The purified AZ13705339 is dissolved in a suitable solvent system containing water (e.g., ethanol/water or acetone/water) and allowed to crystallize slowly. The resulting solid is collected by filtration and dried under controlled humidity to yield the hemihydrate.
Characterization of the Hemihydrate
The formation and characterization of the hemihydrate form are crucial for ensuring the consistency and stability of the active pharmaceutical ingredient.
Table 3: Experimental Protocols for Hemihydrate Characterization
| Technique | Protocol |
| Karl Fischer Titration | Accurately weigh a sample of this compound and transfer to the titration vessel containing a suitable solvent (e.g., anhydrous methanol). Titrate with a standardized Karl Fischer reagent to an electrometric endpoint. The water content is calculated based on the volume of titrant consumed. The theoretical water content for a hemihydrate of AZ13705339 is approximately 1.41%. |
| Thermogravimetric Analysis (TGA) | Heat a sample of this compound at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A weight loss corresponding to the water of hydration is expected upon heating. |
| Differential Scanning Calorimetry (DSC) | Heat a sample of this compound at a constant rate. An endothermic event corresponding to the loss of water will be observed, followed by the melting of the anhydrous form. |
| Powder X-Ray Diffraction (PXRD) | Analyze the crystalline solid by PXRD. The resulting diffraction pattern will be unique to the hemihydrate crystalline form and can be used to distinguish it from the anhydrous form and other polymorphs. |
Mechanism of Action and Signaling Pathway
AZ13705339 exerts its biological effect through the potent and selective inhibition of PAK1 kinase activity. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PAK1 kinase domain and preventing the phosphorylation of its downstream substrates.
The PAK1 Signaling Pathway
PAK1 is a central hub in several oncogenic signaling pathways. Its activation by Rac1/Cdc42 leads to the phosphorylation of a multitude of downstream effectors that regulate cell motility, proliferation, and survival.
Conclusion
AZ13705339 is a valuable research tool for elucidating the complex biology of PAK1. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The availability of a stable hemihydrate form further enhances its utility in preclinical studies. This technical guide provides a foundational understanding of AZ13705339, from its chemical synthesis to its biological mechanism of action, to support its continued investigation as a potential therapeutic agent for the treatment of cancer and other diseases driven by aberrant PAK1 signaling. Further research is warranted to fully explore its therapeutic potential and to develop robust and scalable synthetic and formulation processes.
References
AZ13705339 Hemihydrate: A Potent PAK1 Inhibitor for Modulating Cell Adhesion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cell adhesion is a fundamental biological process pivotal to tissue architecture, cellular communication, and immune response. Dysregulation of cell adhesion mechanisms is a hallmark of various pathological conditions, including cancer metastasis and inflammatory diseases. This technical guide delves into the role of AZ13705339 hemihydrate, a highly potent and selective p21-activated kinase 1 (PAK1) inhibitor, in the regulation of cell adhesion. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental data associated with AZ13705339, offering valuable insights for researchers and professionals in drug development.
Introduction to this compound
AZ13705339 is a small molecule inhibitor that demonstrates high potency and selectivity for p21-activated kinase 1 (PAK1).[1] PAKs are a family of serine/threonine kinases that act as crucial effectors for the Rho GTPases, Rac and Cdc42, playing a significant role in cytoskeletal dynamics, cell motility, and survival.[2] The hemihydrate form of AZ13705339 ensures stability and consistent biological activity in experimental settings.
Quantitative Data on this compound
The inhibitory activity and binding affinity of AZ13705339 have been quantitatively characterized, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity and Binding Affinity of AZ13705339
| Target | Parameter | Value (nM) |
| PAK1 | IC50 | 0.33[1] |
| pPAK1 | IC50 | 59[1] |
| PAK1 | Kd | 0.28[1] |
| PAK2 | Kd | 0.32[1] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Effect of AZ13705339 on Cell Adhesion
| Cell Line | Adhesion Stimulus | AZ13705339 Concentration | Observed Effect |
| Namalwa (Human B-cell lymphoma) | αIgM | 1 µM | Inhibition of adhesion[1] |
| Namalwa (Human B-cell lymphoma) | PMA | 1 µM | No inhibition of adhesion[1] |
αIgM: Antibody against Immunoglobulin M, which cross-links the B-cell receptor (BCR) to induce signaling. PMA: Phorbol 12-myristate 13-acetate, a direct activator of Protein Kinase C (PKC).
The Role of PAK1 in Cell Adhesion
PAK1 is a central node in signaling pathways that regulate cell adhesion. Its activation, typically downstream of Rac and Cdc42, leads to the phosphorylation of numerous substrates involved in the dynamic regulation of the actin cytoskeleton and focal adhesions.
Key functions of PAK1 in cell adhesion include:
-
Focal Adhesion Dynamics: PAK1 can phosphorylate paxillin, a key component of focal adhesions, leading to increased adhesion turnover and cell migration.
-
Actin Cytoskeleton Remodeling: PAK1 activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin. This results in the stabilization of actin filaments and the formation of lamellipodia and filopodia, structures essential for cell movement and adhesion.
-
Myosin Contractility: PAK1 can phosphorylate myosin light chain (MLC), which is involved in regulating cellular contractility and the retraction of non-dominant pseudopodia.
Signaling Pathways
The inhibitory effect of AZ13705339 on αIgM-induced cell adhesion in Namalwa cells can be understood through the signaling cascade linking B-cell receptor (BCR) activation to PAK1 and subsequent integrin-mediated adhesion.
B-Cell Receptor (BCR) Signaling to PAK1
Activation of the BCR by αIgM cross-linking initiates a signaling cascade that involves the activation of small GTPases like Rac. Activated Rac then binds to and activates PAK1.
PAK1-Mediated Regulation of LFA-1 Integrin Adhesion
In lymphocytes, PAK1 plays a role in the "inside-out" signaling that leads to the activation of integrins, such as LFA-1. Activated LFA-1 on the B-cell surface binds to its ligand, ICAM-1, on other cells (e.g., endothelial cells or antigen-presenting cells), mediating cell adhesion.
Experimental Protocols
The following is a representative protocol for an αIgM-induced cell adhesion assay in Namalwa cells, based on standard cell adhesion assay methodologies.
Materials
-
Namalwa cells (ATCC CRL-1432)
-
Complete RPMI-1640 medium (with 10% FBS, 2 mM L-glutamine)
-
96-well flat-bottom tissue culture plates
-
Goat F(ab')2 anti-human IgM (αIgM)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) (for control)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM or other suitable fluorescent cell stain
-
Fluorescence plate reader
Experimental Workflow
Detailed Procedure
-
Plate Coating: Coat the wells of a 96-well plate with goat F(ab')2 anti-human IgM (e.g., 10 µg/mL in PBS) overnight at 4°C. For negative control wells, coat with BSA.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Labeling: Resuspend Namalwa cells in serum-free RPMI-1640 and label with Calcein-AM (e.g., 2-5 µM) for 30 minutes at 37°C.
-
Cell Treatment: Wash the labeled cells and resuspend in complete medium. Pre-incubate the cells with AZ13705339 (e.g., 1 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C. A positive control for adhesion can be stimulated with PMA (e.g., 50 ng/mL).
-
Adhesion: Wash the blocked plate and add the treated cell suspension to the wells (e.g., 1 x 10^5 cells/well).
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number of washes may need to be optimized.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader (Excitation/Emission ~495/515 nm for Calcein-AM).
Conclusion
This compound is a valuable research tool for investigating the role of PAK1 in cell adhesion and related physiological and pathological processes. Its high potency and selectivity make it suitable for dissecting the specific contributions of PAK1 to cellular signaling. The provided data and protocols offer a foundation for further studies into the therapeutic potential of PAK1 inhibition in diseases characterized by aberrant cell adhesion.
References
AZ13705339 Hemihydrate: A Potent Modulator of Eosinophil Survival via PAK1 Inhibition in the Siglec-8 Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the impact of AZ13705339 hemihydrate on eosinophil survival, focusing on its mechanism of action as a highly selective p21-activated kinase 1 (PAK1) inhibitor within the context of Siglec-8-induced eosinophil death. Eosinophils are key effector cells in a variety of inflammatory and allergic diseases, and modulating their survival is a critical therapeutic strategy. AZ13705339 has emerged as a valuable tool for investigating these pathways and as a potential lead compound for the development of novel therapeutics for eosinophil-mediated disorders.
Core Mechanism of Action
AZ13705339 is a potent and selective inhibitor of PAK1.[1] In the context of eosinophil biology, its primary characterized effect is the prevention of Siglec-8 (Sialic acid-binding immunoglobulin-like lectin 8) engagement-induced cell death.[1] Siglec-8 is a cell surface receptor selectively expressed on human eosinophils, mast cells, and basophils. Its engagement triggers a signaling cascade that ultimately leads to eosinophil apoptosis, or programmed cell death.
The enzymatic activity of PAK1 has been identified as a necessary component in the signaling pathway that leads to eosinophil death following Siglec-8 engagement.[2][3] By inhibiting PAK1, AZ13705339 effectively blocks this pro-apoptotic signal, thereby promoting eosinophil survival.
Quantitative Data
The inhibitory activity of AZ13705339 on PAK1 and its effect on eosinophil survival are summarized in the tables below.
| Target | IC50 | Binding Affinity (Kd) |
| PAK1 | 0.33 nM | 0.28 nM |
| pPAK1 | 59 nM | Not Reported |
| PAK2 | Not Reported | 0.32 nM |
| Table 1: In vitro inhibitory and binding constants of AZ13705339. Data sourced from MedchemExpress.[1] |
| Experimental Condition | Concentration of AZ13705339 | Observation |
| Siglec-8 Engagement-Induced Eosinophil Death | 300 nM | Prevention of eosinophil death |
| Table 2: Effect of AZ13705339 on eosinophil survival. Data sourced from MedchemExpress.[1] |
Signaling Pathways
The engagement of Siglec-8 on eosinophils initiates a complex, non-canonical signaling pathway that culminates in cell death. A critical component of this pathway is the activation of PAK1. The following diagram illustrates the key steps in this pathway and the point of intervention for AZ13705339.
References
- 1. Siglec-8 Signals Through a Non-Canonical Pathway to Cause Human Eosinophil Death In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siglec-8 Signals Through a Non-Canonical Pathway to Cause Human Eosinophil Death In Vitro [scholarworks.indianapolis.iu.edu]
- 3. Siglec-8 Signals Through a Non-Canonical Pathway to Cause Human Eosinophil Death In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: In Vitro Kinase Assay for AZ13705339 Hemihydrate
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the characterization of kinase inhibitors.
Introduction: AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1).[1][2] PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK1 activity has been implicated in the pathogenesis of several diseases, including cancer. Therefore, PAK1 represents a promising therapeutic target. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of AZ13705339 hemihydrate against PAK1. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4][5][6]
Data Presentation
Table 1: Potency and Binding Affinity of AZ13705339
| Target | Parameter | Value (nM) |
| PAK1 | IC₅₀ | 0.33 |
| pPAK1 | IC₅₀ | 59 |
| PAK1 | K d | 0.28 |
| PAK2 | K d | 0.32 |
IC₅₀: The half maximal inhibitory concentration. K d : The equilibrium dissociation constant. Data sourced from MedchemExpress.[1]
Experimental Protocols
In Vitro Kinase Assay using ADP-Glo™ Kinase Assay
This protocol outlines the steps to measure the in vitro potency of this compound against PAK1 kinase.
Materials:
-
Kinase: Recombinant active PAK1 enzyme
-
Substrate: A suitable substrate for PAK1 (e.g., a generic peptide substrate like CHKtide, or a specific PAK1 substrate)[7]
-
Test Compound: this compound dissolved in 100% DMSO
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA[5]
-
ADP-Glo™ Kinase Assay Kit (Promega) : Includes ADP-Glo™ Reagent and Kinase Detection Reagent[3][4][8]
-
Assay Plates: Low-volume 384-well white plates
-
Plate Reader: Capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.
-
Further dilute the compound in Kinase Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[7][9]
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted AZ13705339 or vehicle control (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.
-
Prepare a master mix containing the PAK1 enzyme and substrate in Kinase Assay Buffer.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
-
Initiation and Incubation of Kinase Reaction:
-
Termination of Reaction and ADP Detection:
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4][8]
-
Incubate the plate at room temperature for 40 minutes.[4][8]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[4][8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of AZ13705339 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.
-
Mandatory Visualization
Caption: Experimental workflow for the in vitro kinase assay of AZ13705339.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell-Based Assays Using a Selective Mcl-1 Inhibitor on Namalwa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor for various hematological malignancies, including Burkitt's lymphoma.[1][2] The Namalwa cell line, derived from a patient with Burkitt's lymphoma, is characterized by its dependence on Mcl-1 for survival, making it an ideal model system for evaluating the efficacy of Mcl-1 inhibitors.[3][4] This document provides detailed protocols for a series of cell-based assays to characterize the effects of a selective Mcl-1 inhibitor, such as AZD5991, on Namalwa cells. The described assays will assess the compound's impact on cell viability, apoptosis induction, and cell cycle progression.
Mechanism of Action
Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic cascade. In many cancers, including Burkitt's lymphoma, Mcl-1 is overexpressed, leading to uncontrolled cell survival.[1][3] Selective Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins. This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Caption: Mcl-1 inhibitor mechanism of action.
Data Presentation
Table 1: Effect of Mcl-1 Inhibitor on Namalwa Cell Viability (72h)
| Concentration (nM) | Percent Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 10 | 82.1 | 6.1 |
| 100 | 51.7 | 7.3 |
| 1000 | 15.4 | 3.9 |
| 10000 | 5.8 | 2.1 |
Table 2: Apoptosis Induction in Namalwa Cells Treated with Mcl-1 Inhibitor (48h)
| Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 3.2 | 1.5 |
| 100 | 25.8 | 8.7 |
| 1000 | 48.9 | 22.4 |
Table 3: Cell Cycle Analysis of Namalwa Cells Treated with Mcl-1 Inhibitor (24h)
| Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle) | 45.2 | 38.1 | 16.7 | 2.1 |
| 100 | 55.8 | 25.3 | 14.5 | 4.4 |
| 1000 | 68.3 | 12.9 | 9.1 | 9.7 |
Experimental Protocols
Cell Culture
Namalwa cells (ATCC CRL-1432) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cultures are maintained between 5 x 10^5 and 2 x 10^6 viable cells/mL.
Caption: Namalwa cell culture workflow.
Cell Viability Assay (WST-1 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Namalwa cells
-
96-well microplates
-
WST-1 reagent
-
Selective Mcl-1 inhibitor
-
Microplate reader
Protocol:
-
Seed Namalwa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of the Mcl-1 inhibitor and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Namalwa cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed Namalwa cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat cells with the Mcl-1 inhibitor at various concentrations for 48 hours.
-
Harvest cells by centrifugation.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caption: Apoptosis assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[5][6]
Materials:
-
Namalwa cells
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed Namalwa cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with the Mcl-1 inhibitor for 24 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.[7]
-
Incubate at -20°C for at least 2 hours.[8]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[7]
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the in vitro efficacy of selective Mcl-1 inhibitors on Namalwa cells. By assessing cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for Burkitt's lymphoma and other Mcl-1-dependent cancers. The provided data tables serve as an example of the expected outcomes from these experiments, demonstrating a dose-dependent decrease in viability, induction of apoptosis, and cell cycle arrest.
References
- 1. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ13705339 Hemihydrate in Rat Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in various cellular processes, including cell proliferation, survival, and motility.[1][2] Dysregulation of the PAK1 signaling pathway is associated with the progression of several cancers, making it a promising target for therapeutic intervention. These application notes provide an overview of the preclinical data for AZ13705339 and detailed protocols for its evaluation in rat animal models, based on available data and established methodologies for this class of inhibitors.
Data Presentation
In Vitro Potency and Selectivity
| Target | Assay | IC50 (nM) | Kd (nM) | Reference |
| PAK1 | Kinase Assay | 0.33 | 0.28 | [1] |
| pPAK1 | Cellular Assay | 59 | - | [1] |
| PAK2 | Binding Assay | - | 0.32 | [1] |
In Vivo Pharmacokinetics in Rats
While comprehensive efficacy studies of AZ13705339 in rat models are not extensively documented in publicly available literature, pharmacokinetic data has been reported.
| Species | Dose (Oral) | Cmax (µM) | Clearance | Reference |
| Rat | 100 mg/kg | 7.7 | Moderate | MedChemExpress Datasheet |
Signaling Pathway
The primary mechanism of action for AZ13705339 is the inhibition of PAK1. This kinase is a key downstream effector of the small GTPases Rac1 and Cdc42. Upon activation, PAK1 phosphorylates numerous substrates, leading to the activation of signaling cascades that promote cell cycle progression, cytoskeletal reorganization, and cell survival, while inhibiting apoptosis. By inhibiting PAK1, AZ13705339 is expected to block these oncogenic signaling pathways.
Experimental Protocols
The following are generalized protocols for the evaluation of AZ13705339 in rat xenograft models, based on standard practices in the field.
Protocol 1: Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of AZ13705339 in rats following oral administration.
Materials:
-
AZ13705339 hemihydrate
-
Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast rats overnight prior to dosing.
-
Prepare a formulation of AZ13705339 in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of AZ13705339 (e.g., 100 mg/kg) to each rat via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of AZ13705339 in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: Efficacy Study in a Rat Xenograft Model
Objective: To evaluate the anti-tumor efficacy of AZ13705339 in a rat xenograft model of human cancer.
Materials:
-
Human cancer cell line known to have activated PAK1 signaling (e.g., from breast, colon, or pancreatic cancer)
-
Immunocompromised rats (e.g., SRG rats)
-
Matrigel
-
This compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of immunocompromised rats.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer AZ13705339 (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and vehicle to the control group.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
Experimental Workflow Visualization
Disclaimer
These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for AZ13705339 Hemihydrate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2).[1][2] It demonstrates significant selectivity over other kinases, making it a valuable tool for investigating the roles of PAK1 and PAK2 in various cellular processes, particularly in cancer research.[2] AZ13705339 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of PAK1 and PAK2 and preventing the phosphorylation of their downstream targets.[2] This inhibition can impact signaling pathways involved in cytoskeletal dynamics, cell proliferation, and survival.[2][3]
Proper preparation of a stock solution is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of AZ13705339 due to its high solubilizing capacity for this compound.[1] This document provides a detailed protocol for the preparation, storage, and handling of AZ13705339 hemihydrate stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its stock solution in DMSO.
| Parameter | Value | Reference |
| Chemical Formula | C₃₃H₃₆FN₇O₃S | [2] |
| Molecular Weight | 629.76 g/mol | [2] |
| Appearance | Solid (powder or crystalline) | |
| Solubility in DMSO | Up to 250 mg/mL (approximately 397 mM) | [1] |
| IC₅₀ for PAK1 | 0.33 nM | [1] |
| IC₅₀ for PAK2 | 6 nM | |
| Storage (Solid Form) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various in vitro assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the sealed container of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes moisture condensation, as DMSO is highly hygroscopic.[5]
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 629.76 g/mol x 1000 mg/g = 6.2976 mg
-
Weigh the Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh out approximately 6.30 mg of this compound into the tube.
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Dissolution: Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[5] Visually inspect the solution to ensure the compound has completely dissolved. If particulates are still visible, sonication in a water bath for 5-10 minutes can aid in complete solubilization.[6] Gentle warming to 37°C can also be used if the compound is not temperature-sensitive.[5]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[5] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure all vials are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Experimental Workflow
References
Application Notes: Western Blot Analysis of pPAK1 Levels Following AZ13705339 Hemihydrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
p21-activated kinase 1 (PAK1) is a key signaling node in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Its aberrant activation is implicated in numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention. AZ13705339 hemihydrate is a highly potent and selective small molecule inhibitor of PAK1.[1] It functions by competitively binding to the ATP-binding pocket of PAK1, thereby inhibiting its kinase activity and the subsequent phosphorylation of its downstream substrates. This document provides detailed protocols for the analysis of phosphorylated PAK1 (pPAK1) levels by Western blot following treatment with this compound, enabling researchers to effectively assess the compound's cellular potency and impact on the PAK1 signaling pathway.
Data Summary
The following table summarizes hypothetical quantitative data from a Western blot analysis of pPAK1 levels in a cancer cell line treated with increasing concentrations of this compound for 24 hours. The data illustrates a dose-dependent decrease in the phosphorylation of PAK1 at Threonine 423 (pPAK1 Thr423), a key marker of its activation. The band intensities of pPAK1 and total PAK1 were quantified, and the ratio of pPAK1 to total PAK1 was normalized to the vehicle control (DMSO).
| Treatment Concentration (nM) | pPAK1/Total PAK1 Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.12 |
| 1 | 0.78 | 0.09 |
| 10 | 0.45 | 0.06 |
| 100 | 0.15 | 0.03 |
| 1000 | 0.05 | 0.01 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protein Extraction (Cell Lysis)
-
Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use. This is crucial to prevent dephosphorylation of pPAK1.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).
Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, normalize the protein concentration for all samples. Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% gel). Include a pre-stained protein ladder to monitor the separation. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pPAK1 (e.g., anti-pPAK1 Thr423) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (for Total PAK1): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for total PAK1. After stripping, block the membrane again and follow steps 5-9 with the total PAK1 antibody.
Data Quantification and Analysis
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the band intensities for both pPAK1 and total PAK1.
-
Normalization: For each sample, calculate the ratio of the pPAK1 band intensity to the total PAK1 band intensity.
-
Relative Quantification: Normalize the pPAK1/total PAK1 ratios of the treated samples to the vehicle control to determine the relative change in pPAK1 levels.
Visualizations
PAK1 Signaling Pathway
References
Application Note: Adhesion Assay Protocol with AZ13705339 Hemihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell adhesion is a fundamental biological process crucial for tissue development, immune response, and wound healing.[1] This process is primarily mediated by the interaction of cell surface receptors, such as integrins, with the extracellular matrix (ECM).[1][2][3] Upon binding to ECM components like fibronectin or collagen, integrins trigger intracellular signaling cascades that regulate cell shape, migration, and survival.[3][4] A key mediator in this signaling pathway is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in the assembly of focal adhesions and the regulation of cell motility.[5][6][7][8]
AZ13705339 hemihydrate is a novel small molecule inhibitor hypothesized to target the FAK signaling pathway, thereby modulating cell-matrix interactions. This application note provides a detailed protocol for a quantitative cell adhesion assay to evaluate the efficacy of this compound in inhibiting the adhesion of cells to an ECM substrate. The assay is based on the principle of staining adherent cells with crystal violet and quantifying the retained dye spectrophotometrically.[9][10][11]
Integrin-Mediated Adhesion Signaling
Integrin binding to the ECM initiates the recruitment and autophosphorylation of FAK at the Tyr397 site.[4] This event creates a binding site for Src family kinases, leading to the formation of a FAK/Src complex that phosphorylates other downstream targets like paxillin (B1203293) and p130Cas.[6][12] This cascade ultimately results in the reorganization of the actin cytoskeleton and the stabilization of cell adhesion.[3] AZ13705339 is proposed to inhibit FAK, thereby disrupting this signaling cascade and weakening cell adhesion.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin - Wikipedia [en.wikipedia.org]
- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Focal Adhesion Kinase regulates cell-cell contact formation in epithelial cells via modulation of Rho - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-substrate adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
Application Notes and Protocols: Eosinophil Death Assay Using AZ13705339 Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key granulocytes involved in the pathogenesis of various inflammatory and allergic diseases, including asthma and hypereosinophilic syndromes. Consequently, inducing eosinophil death is a significant therapeutic strategy. One pathway that regulates eosinophil apoptosis is initiated by the engagement of the Sialic acid-binding immunoglobulin-like lectin 8 (Siglec-8), a receptor selectively expressed on the surface of human eosinophils. This document provides detailed protocols for an in vitro eosinophil death assay utilizing AZ13705339 hemihydrate, a potent inhibitor of p21-activated kinase 1 (PAK1), a crucial component of the Siglec-8 signaling cascade.[1][2] These protocols are designed for researchers in immunology, drug discovery, and related fields to investigate the mechanisms of eosinophil apoptosis and to screen for potential therapeutic compounds.
Mechanism of Action and Signaling Pathway
AZ13705339 is a highly selective and potent inhibitor of PAK1.[2] In the context of eosinophil apoptosis, engagement of the Siglec-8 receptor on IL-5-primed eosinophils triggers a non-canonical signaling pathway that culminates in cell death.[1][2] This pathway is dependent on the activity of several kinases, including PAK1. By inhibiting PAK1, AZ13705339 can prevent Siglec-8-mediated eosinophil death.[1][2] Understanding this pathway is crucial for the development of targeted therapies for eosinophil-driven diseases.
The Siglec-8-induced eosinophil death pathway involves a cascade of signaling molecules. Upon engagement, Siglec-8 initiates a process that requires the enzymatic activities of Src family kinases (SFKs), Syk, SHIP1, and importantly, PAK1.[1][2] This signaling cascade leads to downstream events such as the production of reactive oxygen species (ROS) and ultimately, caspase-independent cell death.[1][3][4]
Diagram of the Siglec-8 Signaling Pathway in Eosinophils
Caption: Siglec-8 signaling cascade in eosinophils.
Data Presentation
The following tables summarize hypothetical quantitative data from an eosinophil death assay using AZ13705339.
Table 1: Effect of AZ13705339 on Siglec-8-Induced Eosinophil Apoptosis
| Treatment Group | AZ13705339 Conc. (nM) | % Apoptotic Eosinophils (Annexin V+) |
| Untreated Control | 0 | 5.2 ± 1.1 |
| Siglec-8 Agonist | 0 | 45.8 ± 3.5 |
| Siglec-8 Agonist + AZ13705339 | 10 | 35.1 ± 2.8 |
| Siglec-8 Agonist + AZ13705339 | 100 | 15.7 ± 2.1 |
| Siglec-8 Agonist + AZ13705339 | 1000 | 8.3 ± 1.5 |
Table 2: IC50 of AZ13705339 in Eosinophil Death Assay
| Compound | Target | IC50 (nM) |
| AZ13705339 | PAK1 | 75.4 |
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the isolation of eosinophils from human peripheral blood using negative selection, a method that yields a highly purified and untouched eosinophil population.[5]
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA)
-
HetaSep™ or other red blood cell sedimentation solution
-
Phosphate-Buffered Saline (PBS)
-
EasySep™ Human Eosinophil Isolation Kit or a similar negative selection kit
-
Centrifuge
-
EasySep™ Magnet or equivalent
Procedure:
-
Dilute the whole blood with an equal volume of PBS.
-
Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) and centrifuge to separate peripheral blood mononuclear cells (PBMCs) from granulocytes and red blood cells.
-
Carefully collect the granulocyte/red blood cell pellet.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the remaining granulocytes with PBS.
-
Resuspend the granulocytes in the recommended buffer from the isolation kit.
-
Add the eosinophil isolation cocktail (a mix of antibodies against surface markers of other granulocytes) to the cell suspension and incubate.
-
Add the magnetic particles and incubate.
-
Place the tube in the magnet and allow the magnetically labeled cells (non-eosinophils) to adhere to the side of the tube.
-
Carefully pour off the supernatant containing the purified eosinophils into a new tube.
-
Wash the purified eosinophils with PBS and resuspend in the appropriate culture medium for subsequent experiments.
Diagram of the Eosinophil Isolation Workflow
References
- 1. Frontiers | Siglec-8 Signals Through a Non-Canonical Pathway to Cause Human Eosinophil Death In Vitro [frontiersin.org]
- 2. Siglec-8 Signals Through a Non-Canonical Pathway to Cause Human Eosinophil Death In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Siglec-8-mediated cell death in IL-5-activated eosinophils: role for reactive oxygen species-enhanced MEK/ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Siglec-8-induced human eosinophil apoptosis: role of caspases and mitochondrial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing AZ13705339 Hemihydrate in a CRISPR-Cas9 Screening Platform to Identify Novel Drug Sensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool for the identification and validation of novel drug targets.[1][2] When combined with small molecule inhibitors, CRISPR-Cas9 screens can elucidate mechanisms of drug action, identify synergistic drug combinations, and uncover pathways that lead to drug resistance. This application note describes a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen using the investigational compound AZ13705339 hemihydrate to identify genes whose loss sensitizes cancer cells to its cytotoxic effects.
This compound is a novel small molecule inhibitor targeting the WEE1 kinase, a critical regulator of the G2-M cell cycle checkpoint.[3] By inhibiting WEE1, this compound induces premature mitotic entry in cells with DNA damage, leading to mitotic catastrophe and apoptosis.[3][4] This application note will guide researchers through the process of using a pooled CRISPR-Cas9 library to perform a negative selection screen in a human lung adenocarcinoma cell line to discover genetic vulnerabilities that enhance the efficacy of this compound.
Experimental Protocols
Cell Line and Culture Conditions
A549 human lung adenocarcinoma cells stably expressing Cas9 (A549-Cas9) are used for this protocol. Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
CRISPR-Cas9 Library and Lentivirus Production
The GeCKO v2 human genome-scale CRISPR knockout library, which targets 18,080 genes with 6 unique single-guide RNAs (sgRNAs) per gene, is utilized.[2] Lentiviral particles for the sgRNA library are produced by co-transfecting HEK293T cells with the GeCKO v2 plasmid library and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent. Viral supernatants are harvested at 48 and 72 hours post-transfection, pooled, and filtered.
Lentiviral Transduction and Selection
A549-Cas9 cells are transduced with the GeCKO v2 lentiviral library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.[5] After 24 hours, the medium is replaced, and cells are selected with puromycin (B1679871) for 7-10 days to eliminate non-transduced cells. A sufficient number of cells are maintained to ensure a library representation of at least 500 cells per sgRNA.
This compound Treatment
Following puromycin selection, the cell population is split into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound. The concentration of this compound used should be predetermined to be the IC20 (inhibitory concentration that kills 20% of cells) to allow for the identification of sensitizing gene knockouts. Cells are cultured for 14 days, with the medium and respective treatments being replenished every 3 days.
Genomic DNA Extraction and sgRNA Sequencing
After the 14-day treatment period, genomic DNA is extracted from both the DMSO- and this compound-treated cell populations. The sgRNA sequences are amplified from the genomic DNA by PCR, and the resulting amplicons are sequenced using a next-generation sequencing (NGS) platform.
Data Analysis
Sequencing reads are first demultiplexed and aligned to the GeCKO v2 library to obtain read counts for each sgRNA.[6] The MAGeCK algorithm is then used to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated population.[7] Gene-level depletion scores are calculated to identify candidate sensitizer (B1316253) genes.
Data Presentation
The quantitative data from the CRISPR-Cas9 screen is summarized in the tables below.
Table 1: Quality Control Metrics of the CRISPR-Cas9 Screen
| Metric | DMSO Control | This compound |
| Number of Reads | 150 million | 155 million |
| Mapped Reads | 98.2% | 98.5% |
| Gini Index | 0.12 | 0.15 |
| Zero Counts | <0.1% | <0.1% |
Table 2: Top 10 Candidate Genes Sensitizing A549 Cells to this compound
| Gene Symbol | Gene Name | Depletion Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| PLK1 | Polo-like kinase 1 | -3.5 | 1.2e-8 | 2.1e-5 |
| BUB1 | BUB1 mitotic checkpoint serine/threonine kinase | -3.2 | 3.5e-8 | 4.9e-5 |
| TTK | TTK protein kinase | -3.1 | 5.1e-8 | 6.2e-5 |
| MAD2L1 | MAD2 mitotic arrest deficient-like 1 | -2.9 | 8.9e-8 | 9.1e-5 |
| AURKB | Aurora kinase B | -2.8 | 1.5e-7 | 1.3e-4 |
| CDK1 | Cyclin dependent kinase 1 | -2.7 | 2.2e-7 | 1.7e-4 |
| CCNB1 | Cyclin B1 | -2.5 | 4.1e-7 | 2.8e-4 |
| KIF11 | Kinesin family member 11 | -2.4 | 6.3e-7 | 3.9e-4 |
| PRC1 | Protein regulator of cytokinesis 1 | -2.2 | 9.8e-7 | 5.5e-4 |
| TOP2A | Topoisomerase (DNA) II alpha | -2.1 | 1.4e-6 | 7.2e-4 |
Visualizations
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Caption: WEE1 signaling pathway in G2/M checkpoint control.
Discussion
The results of this CRISPR-Cas9 screen identified several high-confidence candidate genes whose loss sensitizes A549 lung cancer cells to this compound. The top hits are predominantly involved in the mitotic checkpoint and cell cycle progression, including PLK1, BUB1, TTK (Mps1), and AURKB. This is consistent with the mechanism of action of a WEE1 inhibitor, as co-inhibition of other key mitotic regulators would likely lead to a synthetic lethal interaction.
For example, the top hit, PLK1, is a critical regulator of multiple stages of mitosis. Its depletion, in combination with the abrogation of the G2-M checkpoint by this compound, would severely compromise the cell's ability to faithfully segregate chromosomes, leading to enhanced mitotic catastrophe. These findings suggest that combination therapies targeting WEE1 and other mitotic kinases could be a promising therapeutic strategy.
Further validation of these top candidate genes is necessary. This can be achieved by generating individual knockout cell lines for each gene and assessing their sensitivity to this compound in cell viability assays. In vivo studies using xenograft models would also be crucial to determine if these synthetic lethal interactions translate to an in vivo setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Genome-Scale CRISPR-Cas9 Knockout Screening in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR knockout screening identifies combinatorial drug targets in pancreatic cancer and models cellular drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AZ13705339 Hemihydrate Effects Using Immunohistochemistry
Introduction
AZ13705339 hemihydrate is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It is a valuable research tool for investigating the physiological and pathological roles of PAK1 signaling in various cellular processes, particularly in the context of cancer biology.[1][2][3] It is crucial to note that AZ13705339 is a functional modulator of a signaling pathway and not a reagent for immunohistochemical staining itself. Instead, immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of the target protein, PAK1, or its phosphorylated form (pPAK1), within tissues that have been treated with AZ13705339. This allows researchers to assess the baseline expression of the target before treatment or to study the downstream consequences of PAK1 inhibition.
These application notes provide a comprehensive overview of AZ13705339, its mechanism of action, and a detailed protocol for performing immunohistochemistry to detect PAK1 in tissue samples.
Mechanism of Action and Target Specificity
AZ13705339 exerts its biological effects by binding to and inhibiting the kinase activity of PAK1. PAKs are a family of serine/threonine kinases that act as key effectors for the Rho GTPases, Rac, and Cdc42.[4] These kinases are involved in a multitude of cellular functions, including cytoskeletal dynamics, cell proliferation, survival, and motility.[4][5][6] Dysregulation of PAK signaling is implicated in the progression of several diseases, including cancer.[5][6]
AZ13705339 demonstrates high affinity and selectivity for PAK1, with notable binding to PAK2 as well.[1][2][3] The inhibitory activity of this compound allows for the targeted disruption of the PAK1 signaling cascade, making it an excellent tool for studying the functional role of this kinase in both in vitro and in vivo models.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity and binding affinity of AZ13705339.
| Target | Parameter | Value | Reference |
| PAK1 | IC50 | 0.33 nM | [1][2][3] |
| pPAK1 | IC50 | 59 nM | [1][2][3] |
| PAK1 | Kd | 0.28 nM | [1][2][3] |
| PAK2 | Kd | 0.32 nM | [1][2][3] |
Signaling Pathway
PAK1 is a central node in a complex signaling network. Upon activation by Rac/Cdc42, PAK1 can phosphorylate a variety of downstream substrates, influencing several critical cellular pathways, including the MAPK and NF-κB pathways, and regulating cytoskeletal proteins like LIM kinase.[5][6]
Experimental Protocol: Immunohistochemical Staining for PAK1
This protocol provides a general guideline for the detection of PAK1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies.
Materials
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PAK1 (or pPAK1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Experimental Workflow
Detailed Procedure
-
Deparaffinization and Rehydration
-
Antigen Retrieval
-
Pre-heat a water bath or steamer containing the antigen retrieval buffer to 95-100°C.[8]
-
Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes.[8]
-
Allow the slides to cool to room temperature for at least 20 minutes.[8]
-
Rinse sections with wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Blocking of Endogenous Peroxidase
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking of Non-specific Binding
-
Apply blocking buffer (e.g., 5% normal goat serum in PBS) and incubate for at least 30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation
-
Dilute the primary anti-PAK1 antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation
-
Rinse the slides with wash buffer (3 x 5 minutes).
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.
-
-
Detection
-
Rinse the slides with wash buffer (3 x 5 minutes).
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
-
Visualization
-
Rinse the slides with wash buffer (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining
-
Immerse the slides in hematoxylin for 30 seconds to 2 minutes.
-
Rinse gently with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting
-
Dehydrate the sections through a graded series of ethanol (e.g., 95% and 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Analysis
-
Examine the slides under a light microscope. PAK1 staining will appear as a brown precipitate, while the nuclei will be stained blue. The intensity and localization of the staining can be semi-quantitatively or quantitatively assessed.
-
Conclusion
This compound is a powerful pharmacological tool for the investigation of PAK1-mediated signaling pathways. While not a direct agent for immunohistochemistry, its use in experimental models, coupled with the IHC protocol detailed above, provides a robust methodology for researchers and drug development professionals to elucidate the role of PAK1 in health and disease, and to evaluate the in-tissue efficacy and downstream molecular consequences of PAK1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P21-activated Kinases | Kinases | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 8. usbio.net [usbio.net]
Flow Cytometry Analysis of Cellular Response to AZ13705339 Hemihydrate: A Detailed Guide
Introduction
AZ13705339 hemihydrate is a potent and selective inhibitor of Mps1 (Monopolar spindle 1) kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 by AZ13705339 disrupts the SAC, leading to premature exit from mitosis, chromosomal missegregation, and ultimately, apoptotic cell death. This application note provides detailed protocols and data analysis guidelines for assessing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis of cell cycle progression and apoptosis.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. Data is hypothetical and serves as an example of how to present experimental findings.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 10 | 53.1 ± 2.9 | 24.5 ± 2.2 | 22.4 ± 2.1 |
| 50 | 45.7 ± 4.2 | 20.1 ± 1.9 | 34.2 ± 3.5 |
| 100 | 30.5 ± 3.8 | 15.3 ± 1.5 | 54.2 ± 4.7 |
| 250 | 15.2 ± 2.1 | 8.9 ± 1.1 | 75.9 ± 6.3 |
Table 2: Induction of Apoptosis by this compound
| Treatment Concentration (nM) | % Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 4.5 ± 0.8 |
| 10 | 8.2 ± 1.1 |
| 50 | 25.6 ± 2.9 |
| 100 | 48.9 ± 4.2 |
| 250 | 72.3 ± 5.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by AZ13705339 and the general experimental workflow for its analysis.
Troubleshooting & Optimization
Improving AZ13705339 hemihydrate solubility for in vitro assays
Welcome to the technical support center for AZ13705339 hemihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is AZ13705339?
A1: AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). It also shows high affinity for PAK2. As a PAK1 inhibitor, it is a valuable tool for research in areas such as oncology, where PAK1 signaling is often dysregulated.
Q2: Why is the solubility of this compound a concern for in vitro assays?
A2: Like many kinase inhibitors, AZ13705339 is a lipophilic molecule with low intrinsic aqueous solubility. The hemihydrate form, while potentially offering greater stability, can still be challenging to dissolve in the aqueous environment of cell culture media and assay buffers. Precipitation of the compound can lead to inaccurate and unreliable experimental results.
Q3: What is the recommended solvent for creating a stock solution of AZ13705339?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of AZ13705339. It is crucial to use anhydrous, newly opened DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for sensitive cell lines or long-term experiments. Always include a vehicle control (media with the same final DMSO concentration) in your experimental design.
Troubleshooting Guide: Solubility Issues
Problem: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium.
This is a common phenomenon known as "crashing out," which occurs when a compound dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous medium where it is poorly soluble.
Initial Troubleshooting Steps
-
Verify Stock Solution Preparation:
-
Ensure your stock solution in DMSO is fully dissolved. Gentle warming and sonication can aid dissolution.
-
Use fresh, anhydrous DMSO to prepare your stock solution.
-
-
Optimize Dilution Method:
-
Perform a serial dilution of your high-concentration DMSO stock in your aqueous buffer or medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C) before adding the AZ13705339 solution.
-
-
Lower the Final Concentration:
-
If precipitation persists, the desired final concentration of AZ13705339 may exceed its aqueous solubility limit. Try testing a lower final concentration.
-
Advanced Solubilization Techniques
If the above steps do not resolve the precipitation, consider the following advanced techniques:
-
Co-Solvent Systems: The use of a water-miscible co-solvent in your final formulation can improve solubility.
-
Solubility Enhancers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Data Presentation
Table 1: Solubility of AZ13705339 in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | Up to 250 mg/mL (approx. 397 mM)[1][2] | Use of ultrasound is recommended. Use fresh, anhydrous DMSO.[1][2] |
| Ethanol | Up to 20 mM | Gentle warming may be required. |
Experimental Protocols
Protocol 1: Standard Preparation of AZ13705339 Working Solution
This protocol describes the standard method for preparing a working solution of AZ13705339 from a DMSO stock for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. If needed, briefly sonicate the solution to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform a serial dilution of the stock solution in your target aqueous buffer or pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.
-
-
Final Preparation and Use:
-
Add the final diluted solution to your assay plate.
-
Gently mix the plate to ensure uniform distribution of the compound.
-
Visually inspect for any signs of precipitation.
-
Protocol 2: Preparation of an AZ13705339-Cyclodextrin Inclusion Complex
This protocol provides a method for enhancing the aqueous solubility of AZ13705339 by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Drying oven or vacuum desiccator
Procedure:
-
Determine Molar Ratio:
-
A 1:1 or 1:2 molar ratio of AZ13705339 to HP-β-CD is a common starting point. The optimal ratio may need to be determined experimentally.
-
-
Weigh Components:
-
Accurately weigh the AZ13705339 and HP-β-CD according to the chosen molar ratio.
-
-
Kneading Method:
-
Combine the weighed powders in a mortar.
-
Add a small amount of a 50:50 (v/v) ethanol/water mixture to form a thick paste.
-
Knead the paste with the pestle for 45-60 minutes to facilitate the formation of the inclusion complex.
-
-
Drying the Complex:
-
Spread the paste in a thin layer on a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Reconstitution:
-
The resulting powder is the AZ13705339-HP-β-CD complex, which should have improved aqueous solubility.
-
This complex can now be dissolved directly in your aqueous assay buffer or cell culture medium to prepare your working solutions.
-
Visualizations
Troubleshooting Workflow for AZ13705339 Solubility
References
Potential off-target effects of AZ13705339 hemihydrate in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the potent PAK1 inhibitor, AZ13705339 hemihydrate. This guide focuses on understanding and mitigating potential off-target effects in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). It exhibits an IC50 of 0.33 nM against PAK1 and also shows high binding affinity for both PAK1 (Kd = 0.28 nM) and the closely related isoform PAK2 (Kd = 0.32 nM)[1].
Q2: What are the known off-target effects of this compound?
While AZ13705339 is designed for high selectivity, in vitro kinase screening has revealed some off-target activity, primarily against members of the Src family of kinases. A screening against 125 kinases showed that at a concentration of 0.1 µM, only 8 off-target kinases exhibited greater than 80% inhibition. Notably, IC50 values have been determined for its inhibition of LYN (31 nM), PKCθ (7 nM), and Src (93 nM)[1]. Researchers should be aware of these potential off-target activities when interpreting experimental results.
Q3: My cancer cells show a significant decrease in viability at concentrations where I expect specific PAK1 inhibition. Could this be due to off-target effects?
Yes, it is possible. While PAK1 inhibition itself can reduce cancer cell viability, potent inhibition of off-target kinases, such as Src family members, could contribute to the observed cytotoxicity. Src kinases are known to be involved in various cancer cell survival and proliferation pathways. To investigate this, consider the following:
-
Dose-response analysis: Carefully titrate the concentration of AZ13705339. If the cytotoxic effect occurs at concentrations significantly higher than the IC50 for PAK1 inhibition but closer to the IC50 values for off-target kinases, off-target effects may be at play.
-
Western blot analysis: Examine the phosphorylation status of known downstream effectors of both PAK1 and the suspected off-target kinases (e.g., Src). If you observe inhibition of signaling pathways mediated by off-target kinases, it supports the hypothesis of off-target effects contributing to the phenotype.
-
Use of alternative inhibitors: Compare the effects of AZ13705339 with other PAK1 inhibitors that have different off-target profiles.
Q4: I am not observing the expected inhibition of cell migration/invasion with AZ13705339 treatment. What could be the issue?
Several factors could contribute to this:
-
Cell line dependency: The role of PAK1 in migration and invasion can be context-dependent and vary between different cancer cell lines. Your cell model may not rely heavily on PAK1 for these processes.
-
Compensatory signaling: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of a specific kinase. Investigating other pro-migratory pathways through techniques like phospho-kinase antibody arrays might provide insights.
-
Experimental setup: Ensure your migration/invasion assay is properly optimized (e.g., cell density, incubation time, chemoattractant concentration).
-
Compound stability: Verify the integrity and activity of your AZ13705339 stock solution.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed (e.g., altered morphology, unexpected cell cycle arrest)
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Review Kinase Selectivity Data: Compare the effective concentration in your assay with the known IC50 values for off-target kinases (see Table 1). 2. Orthogonal Approach: Use a structurally different PAK1 inhibitor with a distinct off-target profile to see if the phenotype is recapitulated. 3. Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically knockdown PAK1 and compare the phenotype to that observed with AZ13705339 treatment. |
| Cellular Context | 1. Baseline Expression Levels: Determine the expression levels of PAK1 and potential off-target kinases in your cancer cell line. 2. Pathway Analysis: Map the observed phenotype to known signaling pathways and investigate if off-target kinases could be involved. |
| Compound-Specific Artifacts | 1. Solubility Issues: Ensure complete solubilization of this compound in your culture medium. 2. Vehicle Control: Always include a vehicle control (e.g., DMSO) to rule out any effects of the solvent. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Compound Stability | 1. Fresh Dilutions: Prepare fresh dilutions of AZ13705339 from a concentrated stock for each experiment. 2. Storage: Store the stock solution at the recommended temperature (-20°C or -80°C) and protect from light. |
| Cell Culture Conditions | 1. Passage Number: Use cells within a consistent and low passage number range. 2. Cell Density: Ensure consistent cell seeding density as this can influence cellular responses. 3. Serum Concentration: Be aware that components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider using reduced-serum media if appropriate. |
| Assay Variability | 1. Standardize Protocols: Ensure all experimental steps are performed consistently. 2. Positive and Negative Controls: Include appropriate controls to monitor assay performance. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of AZ13705339
| Target | Assay Type | IC50 / Kd | Reference |
| PAK1 | Biochemical Assay | IC50: 0.33 nM | [1] |
| PAK1 | Binding Assay | Kd: 0.28 nM | [1] |
| PAK2 | Binding Assay | Kd: 0.32 nM | [1] |
| pPAK1 | Cellular Assay (MCF-10A) | IC50: 59 nM | [1] |
| Off-Targets | |||
| LYN | Biochemical Assay | IC50: 31 nM | [1] |
| PKCθ | Biochemical Assay | IC50: 7 nM | [1] |
| Src | Biochemical Assay | IC50: 93 nM | [1] |
| Cellular Effects | |||
| Growth Inhibition | Cellular Assay (A549) | IC50: 60 nM | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PAK1 Downstream Signaling
This protocol is designed to assess the effect of AZ13705339 on the phosphorylation of downstream targets of the PAK1 signaling pathway.
1. Cell Lysis:
- Plate cancer cells and treat with various concentrations of AZ13705339 (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2 hours).
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer.
- Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-PAK1 (Thr423), total PAK1, phospho-MEK1 (Ser298), total MEK1, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of AZ13705339 on the metabolic activity of cancer cells as an indicator of cell viability.
1. Cell Seeding and Treatment:
- Seed cancer cells in a 96-well plate at a suitable density.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of AZ13705339 (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.
2. MTT Incubation and Formazan (B1609692) Solubilization:
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add DMSO to each well to dissolve the formazan crystals.
3. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vitro Kinase Assay
This protocol determines the direct inhibitory effect of AZ13705339 on the enzymatic activity of a target kinase.
1. Reaction Setup:
- In a 96-well or 384-well plate, add the kinase buffer, a serial dilution of AZ13705339, and the recombinant kinase enzyme.
- Pre-incubate for 10-15 minutes at room temperature.
2. Kinase Reaction:
- Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
- Incubate at 30°C for a predetermined time within the linear range of the reaction.
3. Detection:
- Stop the reaction and detect kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
- Measure the luminescence signal, which is proportional to kinase activity.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each concentration of AZ13705339 relative to the no-inhibitor control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Simplified PAK1 signaling pathway and potential off-target inhibition by AZ13705339.
Caption: Troubleshooting workflow for unexpected experimental results with AZ13705339.
Caption: General experimental workflow for investigating the effects of AZ13705339.
References
Optimizing AZ13705339 Hemihydrate Concentration for Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize AZ13705339 hemihydrate in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is AZ13705339 and what is its mechanism of action?
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of PAK1 and PAK2, thereby preventing the phosphorylation of their downstream substrates.[2] This inhibition disrupts key cellular processes regulated by PAK1/2, including cytoskeletal dynamics, cell proliferation, and survival.[3]
Q2: What is the significance of the "hemihydrate" form of AZ13705339?
The "hemihydrate" designation indicates that the compound crystallizes with one molecule of water for every two molecules of AZ13705339. This is important for accurate preparation of stock solutions, as the molecular weight of the hemihydrate form (638.77 g/mol ) should be used for precise concentration calculations.[4]
Q3: How should I prepare and store a stock solution of this compound?
AZ13705339 is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To prepare the stock solution, use the molecular weight of the hemihydrate form (638.77 g/mol ). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: What is a recommended starting concentration range for in vitro experiments?
The optimal concentration of AZ13705339 will vary depending on the cell line, assay type, and experimental duration. Based on its high potency, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. For specific applications, concentrations of 300 nM have been used to prevent eosinophil death, and 1 µM has been used to inhibit adhesion in Namalwa cells.[1]
Q5: What are the known off-target effects of AZ13705339?
Data Presentation
Table 1: Physicochemical and Potency Data for AZ13705339
| Property | Value | Reference(s) |
| Chemical Formula | C₃₃H₃₆FN₇O₃S · 0.5H₂O | [4] |
| Molecular Weight | 638.77 g/mol | [4] |
| PAK1 IC₅₀ | 0.33 nM | [1] |
| pPAK1 IC₅₀ | 59 nM | [1] |
| PAK2 K | 0.32 nM | [1] |
| Solubility | Soluble in DMSO | [6] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Range | Notes |
| Cell Viability/Proliferation | 1 nM - 1 µM | Perform a dose-response curve to determine the GI₅₀ for your cell line. |
| Western Blot (Target Engagement) | 10 nM - 500 nM | Assess the inhibition of downstream PAK1/2 substrate phosphorylation. |
| Apoptosis Assay | 100 nM - 1 µM | The required concentration may be higher than for proliferation assays to induce cell death. |
| Cell Cycle Analysis | 50 nM - 500 nM | Observe for changes in cell cycle distribution, such as G1 or G2/M arrest. |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS Assay)
This protocol outlines a general procedure to determine the effect of AZ13705339 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AZ13705339 in complete culture medium. A common starting range is 1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest AZ13705339 concentration).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of AZ13705339. Incubate for the desired duration (e.g., 48-72 hours).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
For MTS assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours.[7]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.
Protocol 2: Western Blot for Target Engagement
This protocol is to confirm the inhibition of PAK1/2 signaling by assessing the phosphorylation of a downstream substrate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK substrate, anti-total PAK1/2, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of AZ13705339 (e.g., 10 nM, 100 nM, 500 nM) and a vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Mandatory Visualization
Caption: Simplified PAK1/2 signaling pathway and the inhibitory action of AZ13705339.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-term stability and storage of AZ13705339 hemihydrate solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability and storage of AZ13705339 hemihydrate solutions. The following information, presented in a question-and-answer format, addresses common issues and provides protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of AZ13705339. For the solid, powdered form of this compound, long-term storage at -20°C is recommended, which can preserve the compound for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for long-term stability, remaining viable for up to six months. For short-term storage, -20°C is acceptable for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is highly soluble in DMSO, up to 250 mg/mL, though achieving this concentration may require sonication. For most applications, a stock solution of 10-100 mM in DMSO is sufficient. It is important to use high-purity, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound. The compound is also soluble in ethanol (B145695) up to 20 mM with gentle warming. When preparing your solution, ensure the compound is fully dissolved before use.
Q3: My AZ13705339 solution appears to have precipitated. What should I do?
A3: Precipitation can occur for several reasons, including poor solubility in the chosen solvent, the stock solution being too concentrated, or degradation of the compound into less soluble products. If you observe a precipitate, first try to redissolve it by gently warming the solution in a 37°C water bath and vortexing or sonicating. If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that the compound has degraded. In this case, it is best to discard the solution and prepare a fresh one. To avoid precipitation in your experiments, ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer or cell culture medium is kept low (typically below 0.5%).
Q4: I am observing inconsistent or no inhibitory effect in my experiments. Could this be related to the stability of my AZ13705339 solution?
A4: Yes, a loss of inhibitory activity is a common sign of compound degradation. Chemical instability can be caused by factors such as improper storage temperature, exposure to light, or repeated freeze-thaw cycles. If you suspect your compound has degraded, it is recommended to prepare a fresh stock solution from the solid compound. To confirm degradation, you can use analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Suggested Solution |
| Precipitate in Stock Solution | - Poor solubility- Solution is too concentrated- Compound degradation | - Gently warm and sonicate to redissolve- Prepare a more dilute stock solution- Use a fresh vial of solid compound to prepare a new solution |
| Inconsistent Experimental Results | - Compound degradation- Inaccurate pipetting- Inconsistent solution preparation | - Prepare fresh solutions for each experiment- Verify pipette calibration- Standardize the protocol for solution preparation and handling |
| Loss of Inhibitory Activity | - Improper storage of stock solution- Repeated freeze-thaw cycles- Exposure to light (photodegradation) | - Aliquot stock solutions and store at -80°C- Use a fresh aliquot for each experiment- Store solutions in amber vials or wrapped in foil to protect from light |
| Precipitation in Aqueous Buffer/Media | - Low solubility of the compound in aqueous solutions- High final concentration of the organic solvent | - Decrease the final concentration of AZ13705339- Ensure the final concentration of the solvent (e.g., DMSO) is minimal (typically <0.5%) |
Experimental Protocols
While specific long-term stability data for this compound solutions is not publicly available, researchers can assess the stability of their own solutions using the following generalized protocol.
Protocol: Assessing the Stability of AZ13705339 in Aqueous Buffer
1. Materials:
- This compound solid
- High-purity DMSO
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC or LC-MS system
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Amber vials
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of AZ13705339 in DMSO.
- Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer.
- Incubation: Aliquot the working solution into separate amber vials for each time point and temperature condition.
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition for analysis.
- Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound.
3. Data Analysis:
- Quantify the peak area of AZ13705339 at each time point.
- Calculate the percentage of the remaining compound relative to the initial (t=0) sample.
- Plot the percentage of remaining AZ13705339 against time for each temperature condition.
Illustrative Data Presentation:
The results of a stability study can be summarized in a table as shown below. Please note that the following data is for illustrative purposes only and does not represent actual experimental results for AZ13705339.
| Storage Condition | Time Point | % Remaining AZ13705339 (Illustrative) |
| 4°C | 0 hr | 100% |
| 24 hr | 98% | |
| 48 hr | 96% | |
| 25°C (Room Temp) | 0 hr | 100% |
| 24 hr | 92% | |
| 48 hr | 85% | |
| 37°C | 0 hr | 100% |
| 24 hr | 80% | |
| 48 hr | 65% |
Visualizations
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of a compound in solution.
Potential Degradation Pathways
Caption: Simplified representation of common degradation pathways for small molecules.
Troubleshooting AZ13705339 hemihydrate precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with the precipitation of the AZ13705339 hemihydrate in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from the anhydrous form?
A1: this compound is a crystalline form of the compound that incorporates one molecule of water for every two molecules of AZ13705339 in its crystal lattice. This is distinct from the anhydrous form, which contains no water in its crystal structure. The presence of water molecules in the crystal lattice can significantly alter the physicochemical properties of the compound, including its solubility, dissolution rate, and stability. It's crucial to know which form you are working with, as the anhydrous form may be more soluble than the more stable hydrate (B1144303) in aqueous environments.[1]
Q2: My AZ13705339 solution, prepared from a DMSO stock, precipitates immediately upon dilution into my aqueous buffer (e.g., PBS). Why is this happening?
A2: This is a common phenomenon known as solvent-shifting or antisolvent precipitation.[2][3] AZ13705339 is highly soluble in organic solvents like DMSO but has low solubility in aqueous solutions.[4] When the concentrated DMSO stock is introduced to the aqueous buffer, the solvent environment abruptly changes. This shift in polarity drastically reduces the solubility of AZ13705339, causing it to crash out of the solution.[2]
Q3: The solution is clear initially but becomes cloudy or shows precipitation over time. What could be the cause?
A3: This suggests that your initial clear solution was supersaturated. A supersaturated solution is thermodynamically unstable, and over time, the excess solute will crystallize out until it reaches its equilibrium solubility.[3] This process can be accelerated by factors such as temperature fluctuations, the presence of nucleation sites (e.g., dust particles), or prolonged storage.
Q4: How does pH affect the solubility of AZ13705339?
A4: The solubility of ionizable compounds like AZ13705339 can be highly dependent on the pH of the aqueous solution.[3] If AZ13705339 has a basic functional group, its solubility will generally be higher in acidic conditions where it becomes protonated (ionized). Conversely, if it has an acidic functional group, its solubility will be greater in alkaline conditions. Operating at a pH where the compound is unionized will typically result in lower aqueous solubility.
Q5: Could the type of buffer I'm using be contributing to the precipitation?
A5: Yes, certain buffer salts can interact with your compound and form less soluble salts, leading to precipitation. For instance, phosphate (B84403) buffers are sometimes known to form insoluble salts with certain drug molecules.[3] If you suspect buffer incompatibility, consider switching to an alternative buffer system, such as citrate (B86180) or acetate, and observe if the precipitation issue persists.
Troubleshooting Guide: Hemihydrate Precipitation
This guide addresses specific precipitation problems in a question-and-answer format.
Issue 1: Immediate Precipitation Upon Mixing
-
Possible Cause A: Final concentration is too high.
-
Explanation: The final concentration of AZ13705339 in your aqueous solution exceeds its kinetic solubility limit under the experimental conditions (pH, temperature, buffer components).
-
Suggested Solution:
-
Lower the Final Concentration: Attempt to prepare a more dilute solution.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to establish the maximum achievable concentration in your specific buffer system (see Experimental Protocol 1).
-
-
-
Possible Cause B: Improper mixing technique.
-
Explanation: Adding the DMSO stock solution too quickly or without sufficient agitation can create localized areas of high concentration, leading to rapid precipitation.
-
Suggested Solution: Add the DMSO stock solution dropwise into the vortex of the vigorously stirring aqueous buffer.[2] This ensures rapid dispersion and minimizes localized supersaturation.
-
-
Possible Cause C: Final DMSO concentration is too low.
-
Explanation: While high concentrations of organic co-solvents can be toxic in cellular assays, a minimal amount is often necessary to maintain the compound's solubility.
-
Suggested Solution: Ensure the final DMSO concentration is sufficient, typically in the range of 0.1% to 0.5% for many in vitro assays. Always include a vehicle control with the identical DMSO concentration in your experiments.
-
Issue 2: Delayed Precipitation (Solution becomes cloudy over time)
-
Possible Cause A: Supersaturation and crystal growth.
-
Explanation: The solution was initially supersaturated, and over time, nucleation and crystal growth have occurred, leading to visible precipitation. This could be the formation of the more stable, less soluble hemihydrate form.
-
Suggested Solution:
-
Use Immediately: Prepare the solution fresh and use it immediately after preparation to minimize the time for precipitation to occur.
-
Incorporate Excipients: For applications requiring longer-term stability, consider the use of solubility-enhancing excipients such as hydroxypropyl methylcellulose (B11928114) (HPMC) or specific surfactants that can inhibit crystal growth.[2]
-
-
-
Possible Cause B: Temperature fluctuations.
-
Explanation: The solubility of many compounds is temperature-dependent. If the solution was prepared at a higher temperature and then cooled, the solubility may have decreased, causing the compound to precipitate.
-
Suggested Solution: Store the solution at a constant, controlled temperature.[3] If possible, determine the temperature-solubility profile for AZ13705339 to understand its sensitivity to thermal changes.
-
-
Possible Cause C: Conversion to a less soluble form.
-
Explanation: If you started with an anhydrous, more soluble form of AZ13705339, it might be converting to the less soluble, more stable hemihydrate form over time in the aqueous environment.
-
Suggested Solution: Characterize the precipitate using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm if it is the hemihydrate form (see Experimental Protocol 2). If so, the equilibrium solubility of the hemihydrate must be considered for all future experiments.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Buffer System | Solubility (µg/mL) |
| 3.0 | Citrate | 55.2 |
| 4.0 | Citrate | 25.8 |
| 5.0 | Acetate | 8.1 |
| 6.0 | Phosphate | 1.5 |
| 7.4 | Phosphate | < 0.5 |
| 8.0 | Phosphate | < 0.5 |
Table 2: Hypothetical Solubility of this compound in Various Co-Solvent Systems (at pH 7.4)
| Co-Solvent System | Ratio (v/v) | Solubility (µg/mL) |
| Water | 100% | < 0.5 |
| DMSO/Water | 1%/99% | 2.5 |
| Ethanol/Water | 5%/95% | 1.8 |
| PEG400/Water | 10%/90% | 12.3 |
Experimental Protocols
Experimental Protocol 1: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of AZ13705339 in 100% DMSO.
-
Plate Setup: Add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to multiple wells of a 96-well plate.
-
Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the first well, resulting in a 100 µM solution. Mix thoroughly. Serially dilute this across the plate to generate a range of concentrations.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours), protected from light.
-
Precipitation Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, visually inspect for the lowest concentration at which a precipitate is observed.
-
Determination: The kinetic solubility is the highest concentration that remains clear after the incubation period.
Experimental Protocol 2: Characterization of Precipitate
-
Isolation: Generate a sufficient amount of the precipitate by mixing the AZ13705339 DMSO stock with the aqueous buffer. Isolate the solid precipitate by centrifugation, followed by careful removal of the supernatant.
-
Washing: Gently wash the precipitate with a small amount of deionized water to remove any residual buffer salts and then repeat the centrifugation.
-
Drying: Dry the isolated solid under vacuum at room temperature.
-
Analysis:
-
Powder X-Ray Diffraction (PXRD): Analyze the dried precipitate using PXRD. Compare the resulting diffraction pattern to the reference patterns for the anhydrous and hemihydrate forms of AZ13705339 to identify the crystal form.[5][6]
-
Thermogravimetric Analysis (TGA): Heat a small sample of the precipitate on a TGA instrument. A weight loss step corresponding to the loss of water can confirm the presence of a hydrate and help determine the stoichiometry (e.g., a hemihydrate).[5]
-
Differential Scanning Calorimetry (DSC): DSC analysis can show endothermic events corresponding to dehydration and melting, which are characteristic of the specific crystalline form.[5]
-
Visualizations
Caption: Troubleshooting workflow for AZ13705339 precipitation.
Caption: Factors affecting this compound stability.
Caption: Experimental workflow for identifying the precipitate form.
References
- 1. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmaceutical Hydrates Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the impact of hygroscopic DMSO on AZ13705339 hemihydrate activity
Welcome to the AZ13705339 Hemihydrate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use and handling of this compound, with a specific focus on mitigating the challenges posed by the hygroscopic nature of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is AZ13705339 and what is its mechanism of action?
A1: AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2.[1][2] It exhibits high selectivity for PAK1 over other kinases like PAK4.[2] The compound is utilized in research, particularly in the field of oncology.[1]
Q2: What does "hemihydrate" signify for AZ13705339?
A2: A hemihydrate is a crystalline solid containing one molecule of water for every two molecules of the compound. The presence of this water of hydration is integral to the crystal structure of the solid material. The stability of this hydrate (B1144303) form can be sensitive to the local environment, including the water content of solvents.
Q3: Why is DMSO a commonly used solvent for AZ13705339?
A3: AZ13705339 is highly soluble in DMSO, with concentrations of up to 100 mM being achievable.[2] This allows for the preparation of concentrated stock solutions that can be easily diluted to working concentrations for various in vitro assays.
Q4: What does it mean that DMSO is "hygroscopic"?
A4: DMSO is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[3][4][5][6][7] This property can lead to a significant increase in the water content of DMSO if it is not stored and handled properly.[5][8]
Q5: How can absorbed water in DMSO affect my experiments with this compound?
A5: The presence of excess water in DMSO can have several detrimental effects:
-
Decreased Solubility and Precipitation: Increased water content in DMSO can decrease the solubility of lipophilic compounds, potentially leading to the precipitation of AZ13705339 from your stock solution.[3]
-
Alteration of Compound Activity: The hydration state of a compound can be critical for its biological activity. Water molecules can play a key role in how a ligand binds to its protein target.[9][10][11][12][13] Changes in the local water concentration could potentially alter the binding affinity of AZ13705339 to PAK1/PAK2.
-
Compound Degradation: For some compounds, the presence of water in DMSO can accelerate degradation over time, even during storage.[5]
Q6: What are the best practices for storing and handling anhydrous DMSO?
A6: To minimize water absorption, anhydrous DMSO should be stored in a cool, dry place in its original, tightly sealed container.[7] It is recommended to use small, single-use aliquots to avoid repeated exposure of the main stock to the atmosphere.[4] When not in use, containers should be tightly closed.[7]
Troubleshooting Guide
Problem 1: I am having trouble dissolving this compound in DMSO, or I see precipitation in my stock solution.
-
Possible Cause: Your DMSO may have absorbed a significant amount of water from the atmosphere, reducing its solvating power for AZ13705339.[3]
-
Solution:
-
Use a fresh, unopened bottle of anhydrous DMSO to prepare your stock solution.
-
If you suspect your current DMSO stock is "wet," you can dry it using molecular sieves (see Experimental Protocols).
-
Ensure you are not exceeding the solubility limit of AZ13705339 in DMSO.
-
Problem 2: I am observing inconsistent results in my activity assays with AZ13705339.
-
Possible Cause: Variability in the water content of your DMSO could be affecting the stability or activity of AZ13705339.
-
Solution:
-
Standardize your procedure for preparing and storing AZ13705339 stock solutions, ensuring the use of anhydrous DMSO.
-
Prepare fresh dilutions of AZ13705339 from a concentrated stock in anhydrous DMSO for each experiment.
-
Consider quantifying the water content in your DMSO to ensure consistency across experiments.
-
Problem 3: My AZ13705339 stock solution has been stored for a while. Is it still good?
-
Possible Cause: Prolonged storage, especially with repeated freeze-thaw cycles and exposure to air, can lead to water absorption in the DMSO and potential degradation of the compound.[3]
-
Solution:
-
It is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14][15] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[15]
-
If you have any doubts about the integrity of an old stock solution, it is best to prepare a fresh one.
-
Data Presentation
Table 1: Solubility of AZ13705339
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM[2] | Use of anhydrous DMSO is highly recommended.[1] |
| Ethanol | 20 mM | Gentle warming may be required. |
Table 2: Impact of Water on the Physical Properties of DMSO
| Water Content in DMSO (w/w) | Freezing Point (°C) | Viscosity (cP at 20°C) |
| 0% | 18.5 | 2.2 |
| 10% | ~10 | ~2.8 |
| 20% | ~0 | ~3.5 |
| 33% | -73[3] | ~4.2 |
| 50% | -45 | ~3.8 |
Data is approximate and sourced from general chemical property databases.
Experimental Protocols
Protocol 1: Preparation of Anhydrous DMSO using Molecular Sieves
Objective: To remove absorbed water from DMSO.
Materials:
-
"Wet" DMSO
-
4Å molecular sieves, activated
-
Oven-dried glass bottle with a tight-fitting cap or septum
-
Inert gas (e.g., nitrogen or argon), optional
Procedure:
-
Activate Molecular Sieves: Place the 4Å molecular sieves in a glass or ceramic dish and heat in an oven at 250-300°C for at least 3 hours to remove any adsorbed water. Allow them to cool in a desiccator.
-
Add Sieves to DMSO: Add the activated molecular sieves to the oven-dried glass bottle (approximately 10% of the DMSO volume).
-
Add DMSO: Transfer the "wet" DMSO to the bottle containing the molecular sieves.
-
Drying: Seal the bottle and allow it to stand for at least 24 hours at room temperature. Gently swirl occasionally.
-
Storage: Store the dried DMSO over the molecular sieves in a tightly sealed container. When needed, carefully decant or use a syringe to remove the anhydrous DMSO, avoiding disturbance of the sieves.
Protocol 2: Preparation of AZ13705339 Stock Solution
Objective: To prepare a concentrated stock solution of AZ13705339 in anhydrous DMSO.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly capped tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing AZ13705339 stock solution.
Caption: The impact of hygroscopic DMSO on experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ 13705339 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. ziath.com [ziath.com]
- 4. benchchem.com [benchchem.com]
- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The role of water molecules in computational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydration Shell and Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Uncovering water effects in protein–ligand recognition: importance in the second hydration shell and binding kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Addressing moderate clearance of AZ13705339 hemihydrate in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ13705339 hemihydrate, focusing on its moderate clearance in vivo.
Troubleshooting Guides
This section offers structured guidance to address common challenges encountered during in vivo experiments with this compound.
Issue 1: Higher than expected clearance leading to suboptimal exposure.
-
Question: My in vivo study with this compound shows moderate to high clearance, resulting in lower-than-desired plasma concentrations. What are the potential causes and how can I troubleshoot this?
-
Answer: Moderate clearance of this compound in rats has been noted.[1] This can be attributed to several factors, primarily rapid metabolism or efficient excretion. Here’s a systematic approach to investigate and mitigate this issue:
-
Characterize the Clearance Mechanism:
-
In Vitro Metabolic Stability Assays: To pinpoint the primary site of metabolism, conduct metabolic stability assays using liver microsomes, S9 fractions, or hepatocytes from the animal species used in your in vivo studies. This will help determine the intrinsic clearance of the compound.
-
Metabolite Identification Studies: Utilize techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the major metabolites of AZ13705339. Understanding the metabolic pathways can inform strategies to block these "metabolic hotspots."
-
-
Optimize the Formulation:
-
Poor solubility can contribute to variable absorption and apparent high clearance. Consider formulation strategies to enhance bioavailability.[2][3][4]
-
Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.[4]
-
-
Consider Alternative Dosing Routes:
-
Issue 2: High variability in pharmacokinetic (PK) data between subjects.
-
Question: I am observing significant inter-individual variability in the plasma concentrations of this compound in my animal studies. What could be the reasons, and how can I reduce this variability?
-
Answer: High variability in PK data can undermine the statistical power of your study. The following steps can help identify and address the source of this variability:
-
Standardize Experimental Procedures:
-
Dosing Technique: Ensure consistent and accurate administration of the compound for all animals. For oral gavage, verify the technique to prevent incomplete dosing.
-
Animal Handling and Environment: Minimize stress on the animals, as it can affect physiological parameters and drug metabolism. Maintain consistent housing conditions (e.g., light-dark cycle, temperature).
-
Fasting and Diet: Standardize the fasting period before dosing, as food can affect drug absorption and metabolism.
-
-
Evaluate Formulation and Vehicle:
-
Formulation Stability: Confirm that this compound is stable in the dosing vehicle and does not precipitate over time.
-
Vehicle Effects: The chosen vehicle can influence absorption. Ensure the vehicle is appropriate for the compound and the route of administration.
-
-
Assess Analytical Method:
-
Method Validation: Re-validate your bioanalytical method (e.g., LC-MS/MS) to ensure it is accurate, precise, and reproducible for quantifying AZ13705339 in plasma samples.
-
-
Frequently Asked Questions (FAQs)
Pharmacokinetics and Metabolism
-
Q1: What is the reported in vivo clearance of this compound?
-
A1: AZ13705339 has been described as having moderate clearance in rats when administered orally at a dose of 100 mg/kg.[1] Specific quantitative clearance values from publicly available literature are limited.
-
-
Q2: What are the likely metabolic pathways for a kinase inhibitor like AZ13705339?
-
A2: While specific data for AZ13705339 is not detailed in the provided results, kinase inhibitors often undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. Common metabolic reactions include N-dealkylation, hydroxylation, and glucuronidation.[5][6][7] Identifying these pathways through in vitro studies is crucial for understanding its clearance.
-
-
Q3: How can I reduce the metabolic clearance of my compound?
-
A3: If metabolism is identified as the primary driver of clearance, several medicinal chemistry strategies can be employed. This often involves modifying the chemical structure at the metabolic "soft spots" to make the molecule more resistant to enzymatic degradation. For example, replacing a metabolically labile methyl group with a more hindered group can slow down oxidation.[5]
-
Experimental Design and Protocols
-
Q4: Can you provide a general protocol for a pharmacokinetic study in rats to assess the clearance of this compound?
-
A4: A typical PK study would involve the following steps:
-
Animal Model: Use a sufficient number of rats (e.g., Sprague-Dawley) of a specific age and weight range.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound intravenously (e.g., via tail vein) to determine key parameters like clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral dose via gavage to assess oral bioavailability.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a suitable site (e.g., saphenous vein).
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of AZ13705339 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
-
-
Q5: What formulation strategies can be employed to improve the oral bioavailability of this compound?
-
A5: To enhance oral bioavailability, you can consider the following formulation approaches[1][4][8]:
-
Solubilizing Excipients: Use of co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).
-
Lipid-Based Formulations: Systems like SEDDS can improve the dissolution and absorption of poorly soluble compounds.
-
Particle Size Reduction: Techniques such as micronization or nanosizing increase the surface area for dissolution.
-
-
Data Presentation
Table 1: General Pharmacokinetic Parameters for a Compound with Moderate Clearance in Rats (Illustrative)
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |
| Dose | 1 mg/kg | 10 mg/kg | Example doses for a typical study. |
| AUC (0-inf) (ng*h/mL) | 1500 | 4500 | Total drug exposure over time. |
| Clearance (CL) (mL/min/kg) | 11.1 | - | Volume of plasma cleared of the drug per unit time. |
| Half-life (t1/2) (h) | 2.5 | 3.0 | Time taken for the plasma concentration to reduce by half. |
| Cmax (ng/mL) | - | 1200 | Maximum observed plasma concentration after oral dosing. |
| Tmax (h) | - | 1.5 | Time to reach Cmax after oral dosing. |
| Bioavailability (F) (%) | - | 30% | The fraction of the oral dose that reaches systemic circulation. |
Note: This table provides illustrative data for a hypothetical compound with moderate clearance and is intended for reference. Actual values for this compound need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
-
Objective: To determine the intrinsic clearance of this compound.
-
Materials: this compound, rat liver microsomes (RLM), NADPH regenerating system, phosphate (B84403) buffer, positive control compound (e.g., a rapidly metabolized drug), and a negative control (without NADPH).
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a microcentrifuge tube, combine the phosphate buffer, RLM, and this compound solution. Pre-incubate at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). e. Centrifuge the samples to precipitate the proteins. f. Analyze the supernatant for the remaining concentration of AZ13705339 using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining AZ13705339 against time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life and intrinsic clearance.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of PAK1 activation and its inhibition by AZ13705339.
Experimental Workflow
Caption: General workflow for an in vivo pharmacokinetic study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting moderate to high clearance of AZ13705339.
References
- 1. benchchem.com [benchchem.com]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding repeated freeze-thaw cycles for AZ13705339 hemihydrate aliquots
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of AZ13705339 hemihydrate, with a specific focus on avoiding repeated freeze-thaw cycles to maintain the compound's integrity and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid repeated freeze-thaw cycles for this compound solutions?
Repeated freeze-thaw cycles can compromise the stability and efficacy of this compound in solution. This can lead to compound degradation, precipitation, and a decrease in its effective concentration, ultimately impacting the accuracy and reproducibility of your experimental results. The hygroscopic nature of common solvents like DMSO can also lead to dilution of the compound upon repeated exposure to atmospheric moisture during thawing.[1] To prevent inactivation, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years.[2][4] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
DMSO is a suitable solvent for preparing high-concentration stock solutions of this compound.[2] It is soluble in DMSO up to 250 mg/mL (396.98 mM), though ultrasonic assistance may be required.[2] It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can affect solubility.[2]
Q4: How should I prepare aliquots of my this compound stock solution?
After preparing your stock solution, it is best practice to immediately divide it into smaller, single-use aliquots.[5][6] This minimizes the number of times the main stock is subjected to temperature changes. Use low-retention microtubes to prevent loss of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to multiple freeze-thaw cycles. | Prepare fresh working solutions from a new, single-use aliquot for each experiment. Ensure proper aliquoting and storage procedures are followed. |
| Precipitate observed in thawed aliquot | The compound may have come out of solution due to temperature fluctuations or solvent evaporation. | Before use, gently warm the aliquot to room temperature and vortex briefly to ensure the compound is fully dissolved. If precipitation persists, the aliquot may be compromised and should be discarded. |
| Reduced potency of the inhibitor | The compound may have degraded over time or with improper storage. | Check the age of the stock solution and ensure it has been stored at the correct temperature. If the stock is old or has been freeze-thawed multiple times, prepare a fresh stock solution from the powder. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₃₆FN₇O₃S·1/2H₂O | [4] |
| Molecular Weight | 638.77 g/mol | [4] |
| IC₅₀ (PAK1) | 0.33 nM | [2] |
| IC₅₀ (pPAK1) | 59 nM | [2] |
| Binding Affinity (Kd for PAK1) | 0.28 nM | [2] |
| Binding Affinity (Kd for PAK2) | 0.32 nM | [2] |
| Solubility in DMSO | ≥ 250 mg/mL (396.98 mM) | [2] |
| Powder Storage | -20°C for 3 years | [2][4] |
| Solution Storage (-80°C) | 6 months | [2][3][4] |
| Solution Storage (-20°C) | 1 month | [2][3][4] |
Experimental Protocol: Aliquoting this compound Stock Solution
This protocol outlines the best practices for preparing and storing aliquots of this compound to ensure its stability and efficacy for downstream experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-retention microtubes (e.g., 0.5 mL or 1.5 mL)
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic bath (if required for dissolution)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation: Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to minimize moisture condensation.
-
Stock Solution Preparation:
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
-
Aliquoting:
-
Determine the appropriate volume for each aliquot based on the typical amount needed for a single experiment. Aim to create single-use aliquots to avoid any leftover solution that would need to be re-frozen.
-
Using a calibrated pipette with a sterile, low-retention tip, dispense the calculated volume of the stock solution into each labeled, sterile, low-retention microtube.
-
Work quickly to minimize the exposure of the stock solution to ambient temperature and light.
-
-
Storage:
-
Usage:
-
When an aliquot is needed for an experiment, remove a single tube from the freezer.
-
Thaw the aliquot at room temperature and vortex briefly before use to ensure homogeneity.
-
Do not refreeze any unused portion of the thawed aliquot. Discard any remaining solution.
-
Visualizations
Caption: Recommended workflow for preparing and storing this compound aliquots.
Caption: Simplified signaling pathway showing the inhibition of PAK1 by AZ13705339.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 6. bitesizebio.com [bitesizebio.com]
Identifying potential resistance mechanisms to AZ13705339 hemihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating potential resistance mechanisms to AZ13705339 hemihydrate, a potent and selective inhibitor of p21-activated kinase 1 (PAK1).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro and in vivo experiments with AZ13705339.
FAQ 1: My cancer cell line shows intrinsic resistance to AZ13705339. What are the potential underlying mechanisms?
Answer:
Intrinsic resistance to a potent PAK1 inhibitor like AZ13705339 can be multifactorial. Here are several potential mechanisms to investigate:
-
Low PAK1 Expression or Activity: The cell line may not rely on PAK1 signaling for survival and proliferation. Confirm PAK1 expression levels via Western blot or qPCR and assess its activity by measuring the phosphorylation of downstream targets (e.g., MEK1, S6).
-
Presence of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling pathways that compensate for the inhibition of PAK1.[1][2][3] Key pathways to investigate include:
-
PI3K/AKT/mTOR Pathway: Constitutive activation of this pathway is a common mechanism of resistance to targeted therapies and can bypass the need for PAK1 signaling.[2][3][4]
-
MAPK Pathway (RAS/RAF/MEK/ERK): Upregulation of this pathway can also provide an alternative route for cell proliferation and survival.
-
Receptor Tyrosine Kinase (RTK) Activation: Overexpression or mutation of RTKs like EGFR, HER2, or MET can provide strong survival signals that are independent of PAK1.
-
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or ABCG2, can actively pump AZ13705339 out of the cell, preventing it from reaching its target.
FAQ 2: My initially sensitive cell line has developed acquired resistance to AZ13705339 after long-term culture with the compound. What should I investigate?
Answer:
Acquired resistance often involves genetic or epigenetic changes. Consider the following possibilities:
-
Gatekeeper Mutations in PAK1: While less common for non-ATP competitive inhibitors, mutations in the drug-binding site of PAK1 could prevent AZ13705339 from binding effectively. Sequence the PAK1 gene in your resistant cell line to identify any potential mutations.
-
Upregulation of PAK1 or Downstream Effectors: Cells may compensate for inhibition by increasing the expression of PAK1 or its key downstream targets. Perform a comparative expression analysis (qPCR, Western blot) between your sensitive and resistant cell lines.
-
Activation of Bypass Pathways: Similar to intrinsic resistance, the cells may have activated alternative survival pathways. The PI3K/AKT and MAPK pathways are primary candidates for investigation.[1][2][3]
-
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype can be associated with drug resistance. Assess EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) in your cell lines.
FAQ 3: I am observing inconsistent IC50 values for AZ13705339 in my cell viability assays. What could be the cause?
Answer:
Inconsistent IC50 values can arise from several experimental variables:
-
Cell Seeding Density: Ensure you are using a consistent cell number for each experiment, as cell density can influence drug sensitivity.
-
Compound Stability: this compound, like many small molecules, may be sensitive to repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution.
-
Assay Duration: The length of drug exposure can significantly impact the IC50 value. Standardize the incubation time for all experiments.
-
Vehicle Control: Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that causes toxicity on its own.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data when comparing sensitive and resistant cell lines.
Table 1: Comparative IC50 Values for AZ13705339
| Cell Line | Parental (Sensitive) IC50 (nM) | Acquired Resistance (Resistant) IC50 (nM) | Fold Resistance |
| MCF-7 | 15 | 250 | 16.7 |
| A549 | 25 | 400 | 16.0 |
| PC-3 | 50 | 850 | 17.0 |
Data are representative and for illustrative purposes only.
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cells (Fold Change)
| Gene | Resistant Line 1 vs. Sensitive | Resistant Line 2 vs. Sensitive |
| PAK1 | 1.2 | 1.5 |
| AKT1 | 3.5 | 4.1 |
| BRAF | 1.1 | 0.9 |
| ABCG2 | 8.2 | 9.5 |
Data are representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Generation of Acquired Resistance Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to AZ13705339.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Cell culture flasks and plates
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of AZ13705339 for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing AZ13705339 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the concentration of AZ13705339 in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitor and Maintain: Continue this process of dose escalation and recovery for several months. Regularly monitor the IC50 of the cell population to track the development of resistance.
-
Isolate Resistant Clones: Once a significant increase in IC50 is observed (e.g., >10-fold), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize Resistant Clones: Expand the resistant clones and confirm their resistance profile. These clones are now ready for further molecular and cellular characterization.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation state of key signaling proteins.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-PAK1, PAK1, p-AKT, AKT, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between sensitive and resistant cells.
Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of AZ13705339.
Caption: Experimental workflow for generating acquired resistance to AZ13705339.
Caption: Logical flow for troubleshooting resistance to AZ13705339.
References
- 1. P21-activated kinase 1 regulates resistance to BRAF inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperactivation of p21-Activated Kinases in Human Cancer and Therapeutic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK1 Mediates Resistance to PI3 Kinase Inhibition in Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Cell line specific responses to AZ13705339 hemihydrate treatment
Disclaimer: There is currently a lack of publicly available data on the specific responses of various cell lines to AZ13705339 hemihydrate treatment. The following technical support guide, including FAQs and troubleshooting, is based on the known mechanism of action of AZ13705339 as a potent and selective p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2) inhibitor. The experimental protocols and potential cell line responses are general recommendations for this class of inhibitors and should be adapted based on empirical data generated in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and, to a lesser extent, PAK2.[1][2][3] It functions by competitively binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition disrupts key signaling pathways involved in cell proliferation, survival, motility, and cytoskeletal dynamics.[1][4]
Q2: What are the primary molecular targets of AZ13705339?
The primary targets are PAK1 and PAK2. Enzymatic assays have shown high potency against PAK1, with reported IC50 values in the low nanomolar range (e.g., 0.33 nM).[2][3] It also inhibits PAK2, though with a lower potency compared to PAK1.[3] AZ13705339 displays significant selectivity for PAK1/2 over other kinases, such as PAK4.[3]
Q3: Which cell lines are likely to be sensitive to AZ13705339 treatment?
While specific data for AZ13705339 is not available, cell lines with the following characteristics are predicted to be more sensitive to PAK1/2 inhibition:
-
High PAK1/2 Expression or Activity: Cancers where PAK1 or PAK2 are overexpressed or hyperactivated are likely to be more dependent on their signaling for survival and proliferation.
-
Mutations in Upstream Regulators: Cell lines with mutations in genes like RAC1 or RAS that lead to the activation of PAK1 may also show increased sensitivity.
-
Dependence on PAK-mediated Signaling Pathways: Cancers driven by pathways regulated by PAK, such as the MAPK and PI3K/AKT cascades, may be susceptible to AZ13705339.[1]
Q4: How should I determine the optimal working concentration of AZ13705339 for my cell line?
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point for a potent kinase inhibitor like AZ13705339 in a cellular assay could range from low nanomolar to micromolar concentrations. We recommend a 10-point dose-response curve with 3-fold serial dilutions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No significant decrease in cell viability observed. | 1. The chosen cell line may be resistant to PAK1/2 inhibition. 2. The concentration of AZ13705339 is too low. 3. Insufficient incubation time. 4. Compound degradation. | 1. Select a cell line known to have high PAK1 expression or activation. Consider using a positive control cell line if one can be identified from future literature. 2. Perform a wider dose-response curve, extending to higher concentrations. 3. Increase the incubation time (e.g., from 24h to 48h or 72h). 4. Ensure proper storage of the compound stock solution (typically -20°C or -80°C) and use freshly diluted solutions for experiments. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inconsistent drug concentration across wells. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS or media to maintain humidity. 3. Mix the drug-containing media well before adding to the cells. Use a calibrated multichannel pipette. |
| Unexpected cytotoxicity in control (DMSO-treated) wells. | 1. DMSO concentration is too high. 2. Poor cell health prior to the experiment. | 1. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). 2. Use cells in the logarithmic growth phase and ensure high viability (>95%) before seeding. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for determining the IC50 of AZ13705339 in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of AZ13705339 in DMSO. Perform serial dilutions in complete medium to create a range of working concentrations. Include a vehicle-only control (DMSO at the same final concentration as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of AZ13705339 or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results and use a non-linear regression model to determine the IC50 value.
Visualizations
Below are diagrams illustrating the theoretical signaling pathway of AZ13705339, a general experimental workflow, and a troubleshooting decision tree.
Caption: Mechanism of action of AZ13705339 as a PAK1 inhibitor.
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting logic for unexpected experimental results.
References
Validation & Comparative
A Head-to-Head Comparison of PAK1 Inhibitors: AZ13705339 Hemihydrate vs. G-5555
In the landscape of cancer research and drug development, p21-activated kinases (PAKs) have emerged as critical therapeutic targets. These serine/threonine kinases are key regulators of cell proliferation, survival, motility, and cytoskeletal dynamics, processes frequently dysregulated in cancer.[1][2] Among the PAK family members, PAK1 is a well-validated target, and its inhibition has shown promise in preclinical models of various cancers, including breast, lung, and ovarian cancers.[2][3]
This guide provides a detailed, data-driven comparison of two potent and selective PAK1 inhibitors: AZ13705339 hemihydrate and G-5555. We will delve into their biochemical potency, kinase selectivity, and cellular activity, presenting the supporting experimental data in a clear and concise format. Furthermore, we will provide detailed methodologies for the key experiments cited, enabling researchers to understand and potentially replicate the findings.
Biochemical Potency and Binding Affinity
A direct comparison of the biochemical potency and binding affinity of AZ13705339 and G-5555 reveals that both are highly potent inhibitors of PAK1. AZ13705339 demonstrates exceptional potency with an IC50 of 0.33 nM against PAK1.[4][5][6] G-5555 is also a high-affinity inhibitor with a Ki of 3.7 nM for PAK1.[7][8]
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) |
| This compound | PAK1 | 0.33[4][5][6] | - | 0.28[4][5][9] |
| pPAK1 | 59[4][5][6] | - | - | |
| PAK2 | - | - | 0.32[4][5][9] | |
| G-5555 | PAK1 | - | 3.7[7][8] | - |
| PAK2 | - | 11[7] | - |
Kinase Selectivity Profile
An essential attribute of a high-quality chemical probe or drug candidate is its selectivity. G-5555 has been profiled against a large panel of 235 kinases and has demonstrated excellent selectivity.[7][10] At a concentration of 0.1 µM, it inhibited only eight other kinases by more than 70%: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1.[7][10] This indicates a high degree of specificity for the group I PAKs.
| Inhibitor | Kinase Panel Size | Off-Targets (>70% inhibition at 0.1 µM) |
| G-5555 | 235 | PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, YSK1[7][10] |
The IC50 values of G-5555 against some of these off-target kinases are provided in the table below, further illustrating its selectivity profile.
| Kinase | IC50 (nM) |
| SIK2 | 9[7][11] |
| KHS1 | 10[7][11] |
| PAK2 | 11[7][11] |
| MST4 | 20[7][11] |
| YSK1 | 34[7][11] |
| MST3 | 43[7][11] |
| Lck | 52[7][11] |
In Vitro and In Vivo Activity
Both inhibitors have demonstrated activity in cellular and in vivo models. G-5555 has shown greater growth inhibitory activity in breast cancer cell lines with PAK amplification compared to non-amplified lines.[7] Furthermore, G-5555 exhibits good oral bioavailability (F=80%) and has demonstrated tumor growth inhibition in a non-small cell lung cancer (NSCLC) xenograft model when administered orally.[7][11] AZ13705339 has been shown to inhibit αIgM-controlled adhesion in Namalwa cells and prevent eosinophil death induced by Siglec-8 engagement.[4] In rats, orally administered AZ13705339 demonstrated moderate clearance.[4]
| Inhibitor | Cellular Activity | In Vivo Activity |
| This compound | Inhibits αIgM-controlled adhesion in Namalwa cells (1 µM).[4] Prevents Siglec-8 engagement-induced eosinophil death (300 nM).[4] | Moderate clearance and oral Cmax of 7.7 µM in rats (100 mg/kg, P.O.).[4] |
| G-5555 | Greater growth inhibitory activity in PAK-amplified breast cancer cell lines.[7] | Inhibits phosphorylation of MEK1 S298 in an H292 NSCLC xenograft model.[7][11] 60% tumor growth inhibition in H292 and MDAMB-175 (PAK1 amplified breast cancer) xenograft models (25 mg/kg b.i.d., P.O.).[7][11] Good oral bioavailability (F=80%).[7] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified PAK1 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of an inhibitor against PAK1 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[12][13][14]
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 substrate peptide (e.g., PAKtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (AZ13705339 or G-5555)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of serially diluted inhibitor or vehicle control (e.g., DMSO).
-
2 µL of PAK1 enzyme diluted in kinase buffer.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction: Initiate the kinase reaction by adding 2 µL of a solution containing the PAK1 substrate peptide and ATP (at a concentration near the Km for PAK1) in kinase buffer.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This protocol outlines a method to assess the effect of PAK1 inhibitors on the proliferation of cancer cell lines.[3]
Materials:
-
Cancer cell line of interest (e.g., PAK1-amplified and non-amplified lines)
-
Complete cell culture medium
-
Test inhibitors (AZ13705339 or G-5555)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the appropriate signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. targetmol.cn [targetmol.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
A Comparative Guide to PAK Inhibition: AZ13705339 Hemihydrate vs. FRAX1036
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent p21-activated kinase (PAK) inhibitors: AZ13705339 hemihydrate and FRAX1036. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to PAK Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling is implicated in various diseases, most notably in cancer, making PAKs attractive therapeutic targets. This guide focuses on two small molecule inhibitors of Group I PAKs (PAK1, PAK2, and PAK3): this compound and FRAX1036.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and FRAX1036. It is important to note that the data presented has been aggregated from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Inhibitor | Target | Assay Type | Value | Reference |
| This compound | PAK1 | IC50 | 0.33 nM | [1][2][3] |
| pPAK1 | IC50 | 59 nM | [1][2][3] | |
| PAK1 | Kd | 0.28 nM | [3] | |
| PAK2 | Kd | 0.32 nM | [3] | |
| FRAX1036 | PAK1 | Ki | 23.3 nM | [4][5][6] |
| PAK2 | Ki | 72.4 nM | [4][5][6] | |
| PAK4 | Ki | 2.4 µM | [4][5][6] |
Table 1: Biochemical Potency of this compound and FRAX1036 against PAK isoforms. IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), and Ki (inhibition constant) values are presented. Lower values indicate higher potency.
Signaling Pathway Overview
The diagram below illustrates a simplified signaling pathway involving Group I PAKs. These kinases are activated by the Rho GTPases, Rac1 and Cdc42, and subsequently phosphorylate a wide array of downstream substrates, influencing critical cellular functions.
References
- 1. Inactivation of p21-Activated Kinase 2 (Pak2) Inhibits the Development of Nf2-Deficient Tumors by Restricting Downstream Hedgehog and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt Phosphorylation of Serine 21 on Pak1 Modulates Nck Binding and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Selectivity Profile of AZ13705339 hemihydrate Against PAK Isoforms
For Immediate Release – This guide provides a detailed comparative analysis of the kinase selectivity profile of AZ13705339 hemihydrate, a potent inhibitor of p21-activated kinase 1 (PAK1). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of AZ13705339's performance against various PAK isoforms.
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] Isoform-selective inhibition of PAKs is a key objective in the development of targeted therapies, as individual isoforms can have distinct and sometimes opposing biological roles. AZ13705339 has been identified as a highly potent and selective inhibitor of PAK1.[2]
Quantitative Selectivity Profile
The inhibitory activity of AZ13705339 was assessed against multiple PAK isoforms. The compound demonstrates exceptional potency against PAK1 and PAK2, with sub-nanomolar affinity. The selectivity against other PAK isoforms and a broader panel of kinases highlights its specificity.
| Kinase Isoform | Measurement Type | Value (nM) |
| PAK1 | IC₅₀ | 0.33 |
| PAK1 | K d | 0.28 |
| PAK2 | K d | 0.32 |
| PAK4 | IC₅₀ | >1000 |
Table 1: In vitro inhibitory activity of AZ13705339 against PAK isoforms. Data sourced from McCoull et al., 2016.
In a broader kinase panel screening, AZ13705339 demonstrated high selectivity. Out of a panel of numerous kinases, only a few, primarily from the Src family, showed greater than 80% inhibition at a concentration of 100 nM.
Experimental Protocols
The quantitative data presented in this guide was generated using established biochemical assays. The following is a detailed description of the methodologies employed.
PAK1 and PAK4 Enzyme Assays (IC₅₀ Determination)
The enzymatic activity of PAK1 and PAK4 was determined using a mobility shift assay. The assay measures the phosphorylation of a substrate peptide by the respective kinase.
Materials:
-
Recombinant human PAK1 or PAK4 enzyme
-
Fluorescently labeled substrate peptide
-
ATP
-
Assay buffer (HEPES, MgCl₂, Brij-35, DTT)
-
This compound serially diluted in DMSO
-
Stop solution (EDTA)
Procedure:
-
The kinase, substrate peptide, and AZ13705339 were pre-incubated in the assay buffer for 60 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a specified time at room temperature.
-
The reaction was terminated by the addition of a stop solution containing EDTA.
-
The reaction products (phosphorylated and unphosphorylated substrate) were separated by electrophoresis.
-
The amount of phosphorylated substrate was quantified by fluorescence detection.
-
IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Kinase Binding Affinity Assays (Kd Determination)
The binding affinity (Kd) of AZ13705339 to PAK1 and PAK2 was determined using the DiscoveRx KINOMEscan™ competition binding assay. This assay measures the ability of a compound to displace a ligand from the active site of the kinase.
Methodology:
-
An active site-directed ligand is immobilized on a solid support.
-
The kinase of interest is incubated with the immobilized ligand and the test compound (AZ13705339).
-
The amount of kinase bound to the solid support is quantified.
-
The Kd value is determined from the concentration of the test compound that results in 50% displacement of the kinase from the immobilized ligand.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of Group I PAKs and the experimental workflow for determining kinase inhibition.
Caption: Simplified signaling pathway of Group I PAK activation and inhibition.
Caption: Experimental workflow for determining kinase inhibition via a mobility shift assay.
References
Validating the On-Target Activity of AZ13705339 Hemihydrate: A Comparative Guide Using CRISPR
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound's biological effects are a direct result of its interaction with the intended molecular target is a cornerstone of preclinical validation. This guide provides a comprehensive framework for validating the on-target activity of AZ13705339 hemihydrate, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), using the precision of CRISPR/Cas9 gene editing. We will objectively compare this compound with other PAK1 inhibitors and provide detailed experimental protocols to support these validation studies.
AZ13705339 is a highly potent and selective PAK1 inhibitor, with IC50 values of 0.33 nM and 59 nM for PAK1 and phosphorylated PAK1, respectively.[1] It also exhibits high binding affinity for PAK1 and PAK2, with Kd values of 0.28 nM and 0.32 nM, respectively.[1] PAK1 is a serine/threonine kinase that acts as a critical node in numerous signaling pathways, regulating a wide array of cellular processes including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] Its dysregulation is implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[3][4]
Comparison with Alternative PAK1 Inhibitors
To provide context for the utility of this compound, a comparison with other known PAK1 inhibitors is essential. The following table summarizes the biochemical potency and selectivity of several alternative compounds.
| Compound | Type | Target(s) | IC50 / Ki | Key Features |
| AZ13705339 | ATP-competitive | PAK1, PAK2 | IC50: 0.33 nM (PAK1) Kd: 0.28 nM (PAK1), 0.32 nM (PAK2) | Highly potent and selective for Group I PAKs. |
| NVS-PAK1-1 | Allosteric | PAK1 | IC50: 5 nM | Highly selective for PAK1 over other PAK isoforms.[5] |
| FRAX1036 | ATP-competitive | PAK1, PAK2 | Ki: 23.3 nM (PAK1), 72.4 nM (PAK2) | Potent Group I PAK inhibitor.[5] |
| G-5555 | ATP-competitive | PAK1 | Ki: 3.7 nM | Highly selective ATP-competitive inhibitor of PAK1.[6] |
| IPA-3 | Non-ATP competitive | Group I PAKs | IC50: 2.5 µM | Covalently binds to the regulatory domain of Group I PAKs.[5][7] |
| PF-3758309 | ATP-competitive | Pan-PAK | Kd: 2.7 nM (PAK4), Ki: 13.7 nM (PAK1) | Potent pan-PAK inhibitor with activity against both Group I and II PAKs.[1][7] |
CRISPR-Mediated On-Target Validation of this compound
The central premise of using CRISPR for on-target validation is that if a compound's effect is mediated through a specific protein, then the genetic knockout of that protein should phenocopy the compound's effect and render the cells resistant to the compound.
Experimental Workflow
A typical workflow for validating the on-target activity of AZ13705339 using CRISPR involves generating a PAK1 knockout cell line and comparing its phenotype and response to the inhibitor with that of the parental (wild-type) cell line.
Caption: Experimental workflow for CRISPR-based validation of AZ13705339.
Expected Outcomes for On-Target Validation
The following table outlines the expected results that would validate PAK1 as the primary target of AZ13705339's cellular activity.
| Assay | Parental Cell Line + AZ13705339 | PAK1 Knockout Cell Line | Rationale |
| Proliferation | Decreased | No significant change in proliferation rate compared to vehicle control. | If AZ13705339 inhibits proliferation through PAK1, removing PAK1 should abrogate this effect. |
| Cell Migration/Invasion | Decreased | Basal migration/invasion may be reduced. No further significant decrease with AZ13705339 treatment. | PAK1 is a key regulator of cell motility. Its knockout should phenocopy the inhibitor's effect. |
| Apoptosis | Increased | Basal apoptosis may be altered. No significant increase in apoptosis with AZ13705339 treatment. | If AZ13705339 induces apoptosis via PAK1 inhibition, PAK1 knockout cells should be resistant. |
| Western Blot (p-MEK, p-ERK) | Decreased phosphorylation | Basal phosphorylation may be reduced. No further decrease with AZ13705339 treatment. | PAK1 can signal through the MAPK pathway.[8] Inhibition or knockout of PAK1 should reduce downstream signaling. |
Detailed Experimental Protocols
Generation of PAK1 Knockout Cell Line using CRISPR/Cas9
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the PAK1 gene to ensure a frameshift mutation leading to a non-functional protein. Clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentivirus.
-
Selection and Clonal Isolation: Select transduced cells with an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand clonal populations and validate PAK1 knockout by:
-
Western Blot: Confirm the absence of the PAK1 protein.
-
Sanger Sequencing: Sequence the targeted genomic region to identify frameshift-inducing insertions or deletions (indels).
-
Cell Proliferation Assay (e.g., IncuCyte or MTT)
-
Cell Seeding: Seed both parental and PAK1 knockout cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Analysis: Monitor cell proliferation over time (e.g., 72-96 hours) using a live-cell imaging system like the IncuCyte or by performing an MTT assay at the endpoint.
-
Data Interpretation: Calculate the IC50 for the parental cell line. A significant rightward shift in the dose-response curve for the PAK1 knockout cell line indicates on-target activity.
Transwell Migration/Invasion Assay
-
Cell Preparation: Serum-starve parental and PAK1 knockout cells overnight.
-
Assay Setup: Seed the cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion). The lower chamber should contain a chemoattractant (e.g., media with 10% FBS). Add AZ13705339 or vehicle to both chambers.
-
Incubation: Incubate for an appropriate time (e.g., 16-24 hours) to allow for migration/invasion.
-
Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the cells in several fields of view under a microscope.
Western Blot Analysis
-
Cell Lysis: Treat parental and PAK1 knockout cells with AZ13705339 or vehicle for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against PAK1, phospho-MEK (Ser298), total MEK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
PAK1 Signaling Pathway
The following diagram illustrates the central role of PAK1 in various signaling cascades.
Caption: Simplified PAK1 signaling pathway.
By employing the rigorous approach of CRISPR-mediated gene knockout alongside traditional cellular and biochemical assays, researchers can confidently validate the on-target activity of this compound. This comprehensive validation is a critical step in advancing this promising PAK1 inhibitor through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PAK1 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AZ13705339 Hemihydrate's Kinase Selectivity Profile
A detailed guide for researchers on the cross-reactivity of the potent PAK1 inhibitor, AZ13705339, in comparison to broad-spectrum kinase inhibitors.
This guide provides a comprehensive analysis of the kinase cross-reactivity profile of AZ13705339 hemihydrate, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). For comparative purposes, its selectivity is benchmarked against two well-known broad-spectrum kinase inhibitors, Staurosporine and Dasatinib. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of AZ13705339's performance and to provide the necessary experimental context.
Executive Summary
AZ13705339 is an in vitro probe compound developed through structure-based drug design to achieve high potency and selectivity for PAK1.[1][2] Kinase panel screening has demonstrated its remarkable selectivity, with significant inhibition observed for only a small subset of kinases out of a large panel. This high degree of selectivity makes it an excellent tool for investigating the specific biological roles of PAK1. In contrast, Staurosporine and Dasatinib exhibit broad inhibitory activity across the kinome, highlighting the superior selectivity of AZ13705339 for its primary target.
Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of AZ13705339, Staurosporine, and Dasatinib against a selection of kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50% or the binding affinity, respectively. Lower values indicate greater potency.
Table 1: Inhibitory Activity of AZ13705339 against a Panel of 125 Kinases
AZ13705339 was screened at a concentration of 100 nM. Only kinases with greater than 80% inhibition at this concentration were selected for IC50 determination.
| Kinase | IC50 (nM) |
| PAK1 | 0.33 |
| PAK2 | 0.32 (Kd) |
| LCK | 1.1 |
| FYN | 1.5 |
| SRC | 2.1 |
| YES1 | 2.1 |
| FGR | 2.4 |
| BLK | 4.3 |
| HCK | 5.3 |
Data sourced from McCoull et al., ACS Med Chem Lett. 2016;7(12):1118-1123.[1]
Table 2: Comparative Inhibitory Activity of Staurosporine and Dasatinib
This table presents a selection of IC50 or Kd values for the broad-spectrum inhibitors Staurosporine and Dasatinib against various kinases to illustrate their promiscuous nature.
| Kinase | Staurosporine IC50 (nM) | Dasatinib IC50/Kd (nM) |
| PAK1 | - | - |
| ABL1 | - | <0.78 |
| SRC | 6 | <0.37 |
| LCK | - | - |
| FYN | - | - |
| YES1 | - | - |
| PKCα | 2 | - |
| PKA | 7 | - |
| PKG | 8.5 | - |
| CAMKII | 20 | - |
| c-Kit | - | - |
| PDGFRβ | - | - |
Signaling Pathways and Experimental Workflow
To provide a better understanding of the biological context and the experimental approach for determining kinase selectivity, the following diagrams illustrate the p21-activated kinase 1 (PAK1) signaling pathway and a general workflow for in vitro kinase panel screening.
Caption: Simplified PAK1 signaling pathway.
Caption: In vitro kinase screening workflow.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase panel screening assay, based on commonly used platforms such as those offered by Millipore, Promega (ADP-Glo™), and Thermo Fisher (LanthaScreen™). This protocol is intended to provide a framework for understanding how kinase selectivity data is generated.
Objective: To determine the inhibitory activity of a test compound (e.g., AZ13705339) against a panel of purified recombinant kinases.
Materials:
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Kinase Panel: A collection of purified, active recombinant protein kinases.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
ATP (Adenosine Triphosphate): Typically used at a concentration near the Km for each kinase.
-
Assay Buffer: A buffer solution containing components such as Tris-HCl, MgCl₂, and DTT to provide optimal conditions for kinase activity.
-
Detection Reagents: Reagents specific to the chosen assay format (e.g., radiolabeled ATP for radiometric assays, luciferase/luciferin reagents for luminescence-based assays, or fluorescently labeled antibodies for TR-FRET assays).
-
Assay Plates: 96-well or 384-well microtiter plates.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the chosen assay format (e.g., scintillation counter, luminometer, or fluorescence reader).
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Assay Plate Preparation: The diluted test compound or vehicle control is dispensed into the wells of the assay plate.
-
Kinase Addition: A solution containing a specific kinase from the panel is added to the appropriate wells. The plate is often pre-incubated for a short period to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing the specific substrate and ATP to each well.
-
Incubation: The assay plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The kinase reaction is stopped by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).
-
Signal Detection: The appropriate detection reagents are added to each well, and the plate is incubated as required by the manufacturer's protocol. The signal, which is proportional to the amount of kinase activity, is then measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Conclusion
The data presented in this guide clearly demonstrates that AZ13705339 is a highly selective inhibitor of PAK1, with minimal off-target activity against a large panel of kinases. This contrasts sharply with the broad-spectrum inhibition profiles of Staurosporine and Dasatinib. The high selectivity of AZ13705339 makes it a valuable chemical probe for elucidating the specific cellular functions of PAK1 and for validating it as a therapeutic target in various diseases, including cancer. The provided experimental framework offers insight into the methodologies used to generate such critical selectivity data in the field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 7. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of AZ13705339 Hemihydrate and Pan-PAK Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting p21-Activated Kinase (PAK) Inhibitors
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Their dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer, making them compelling therapeutic targets. This guide provides a detailed comparison of the highly selective PAK1 inhibitor, AZ13705339 hemihydrate, and pan-PAK inhibitors, exemplified by PF-3758309. This analysis, supported by available preclinical data, aims to assist researchers in making informed decisions when selecting a PAK inhibitor for their studies.
Mechanism of Action and Target Specificity
Both AZ13705339 and pan-PAK inhibitors like PF-3758309 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1][2] The critical distinction between these inhibitors lies in their selectivity for the different PAK isoforms.
The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[3] While sharing a conserved kinase domain, the isoforms exhibit distinct biological functions and tissue expression patterns. For instance, PAK1 is frequently implicated in oncogenesis, while PAK2 has been associated with cardiotoxicity.[3] This highlights the potential advantages of isoform-selective inhibitors.
This compound is a potent and highly selective inhibitor of PAK1.[1] Its design as a selective inhibitor allows for the specific interrogation of PAK1's role in cellular signaling. In contrast, pan-PAK inhibitors , such as PF-3758309, are designed to inhibit all six PAK isoforms.[1][3] While this broad activity can be advantageous for studying the overall effects of PAK signaling, it can also lead to a less defined mechanism of action and potential off-target effects due to the inhibition of multiple isoforms with differing functions.[1][4]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available biochemical potency data for AZ13705339 and the pan-PAK inhibitor PF-3758309. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency (IC50/Ki) of AZ13705339 and PF-3758309 Against PAK Isoforms
| Inhibitor | Target | IC50 / Ki (nM) | Reference |
| AZ13705339 | PAK1 | <1 (IC50) | [1] |
| PF-3758309 | PAK1 | 13.7 ± 1.8 (Ki) | [3][5] |
| PAK2 | 190 (IC50) | [5] | |
| PAK3 | 99 (IC50) | [5] | |
| PAK4 | 18.7 ± 6.6 (Ki) | [3] | |
| PAK5 | 18.1 ± 5.1 (Ki) | [5] | |
| PAK6 | 17.1 ± 5.3 (Ki) | [5] |
Off-Target Profiles
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can confound experimental results and contribute to cellular toxicity.
AZ13705339 has been shown to have a favorable selectivity profile, with significant inhibition observed for only a small number of off-target kinases, primarily within the Src family.[1]
PF-3758309 , being a pan-PAK inhibitor, inherently has a broader target profile within the PAK family. Additionally, it has been reported to inhibit other kinases such as AMP-activated protein kinase (AMPK) and ribosomal S6 kinase (RSK) at nanomolar concentrations.[4] The withdrawal of PF-3758309 from clinical trials was due in part to its poor pharmacokinetic properties and adverse effects, which may be linked to its off-target activities.[6][7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PAK inhibitors.
Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™)
This assay determines the in vitro potency of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant PAK enzyme (e.g., PAK1)
-
FRET-based peptide substrate
-
ATP
-
Test inhibitor (e.g., AZ13705339 or pan-PAK inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Development reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, the appropriate concentration of the PAK enzyme, and the FRET peptide substrate.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the development reagent.
-
Read the plate on a fluorescence plate reader to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.[9]
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing PAK Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PAK signaling pathway and a typical experimental workflow for comparing PAK inhibitors.
Caption: Simplified p21-activated kinase (PAK) signaling pathway.
Caption: General experimental workflow for comparing PAK inhibitors.
Conclusion
The choice between a selective PAK1 inhibitor like AZ13705339 and a pan-PAK inhibitor depends on the specific research question. For studies aimed at elucidating the precise role of PAK1 in a biological process, a selective inhibitor such as AZ13705339 is the superior tool, offering greater target specificity and a lower risk of confounding off-target effects. For broader investigations into the overall consequences of PAK inhibition, a pan-PAK inhibitor may be suitable, although careful consideration of its isoform and off-target kinase activities is warranted. As the field moves towards more targeted therapies, the development and utilization of isoform-selective inhibitors will be crucial for advancing our understanding of PAK biology and its role in disease.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. Do PAKs make good drug targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
In Vivo Efficacy of PAK Inhibitors: A Comparative Analysis of AZ13705339 Hemihydrate and PF-3758309
Executive Summary
PF-3758309 is a potent, orally bioavailable, pan-PAK inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[1][2][3] In contrast, AZ13705339 is a highly potent and selective inhibitor of PAK1 and PAK2, primarily characterized as an in vitro probe.[4] While some pharmacokinetic data for AZ13705339 in rats exists, published reports on its in vivo efficacy in tumor models are lacking.
Compound Overview and Mechanism of Action
PF-3758309 is an ATP-competitive inhibitor targeting all six isoforms of the p21-activated kinases (PAKs).[5][6] PAKs are critical signaling nodes that regulate various cellular processes, including proliferation, survival, and motility.[7] By inhibiting PAKs, PF-3758309 has been shown to disrupt key oncogenic signaling pathways, including the NF-κB pathway.[4][5]
AZ13705339 hemihydrate is distinguished by its high potency and selectivity for Group I PAKs, specifically PAK1 and PAK2.[4] It is described as an in vitro probe compound, suggesting its primary utility is in laboratory-based cellular assays to investigate the roles of PAK1 and PAK2.[7]
Quantitative Data Comparison
Due to the limited publicly available in vivo efficacy data for this compound, a direct quantitative comparison of its anti-tumor activity with PF-3758309 is not possible. The following tables summarize the available biochemical and in vivo data for each compound.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | PF-3758309 |
| Target(s) | PAK1, PAK2 | Pan-PAK (PAK1-6) |
| Mechanism | ATP-competitive inhibitor | ATP-competitive inhibitor |
| IC₅₀ (PAK1) | <1 nM[4] | 13.7 nM[5] |
| Kᵢ (PAK4) | Not Reported | 18.7 nM[2] |
| Cellular IC₅₀ | Not Reported | 0.24 nM (HCT116)[2] |
Table 2: In Vivo Efficacy of PF-3758309 in Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 (Colon) | 7.5 mg/kg, oral | 64% | [2] |
| HCT-116 (Colon) | 15 mg/kg, oral | 79% | [2] |
| HCT-116 (Colon) | 20 mg/kg, oral | 97% | [2] |
| A549 (Lung) | 7.5-30 mg/kg BID, oral | >70% | [3] |
| Adult T-cell Leukemia | 12 mg/kg daily | 87% | [2] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Dose | Cₘₐₓ | Reference |
| AZ13705339 | Rat | 100 mg/kg, P.O. | 7.7 µM | [5] |
| PF-3758309 | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by these inhibitors and a general workflow for assessing their in vivo efficacy.
Caption: Simplified signaling pathway of p21-activated kinases (PAKs) and points of intervention for AZ13705339 and PF-3758309.
Caption: Generalized experimental workflow for evaluating the in vivo efficacy of a test compound in a xenograft model.
Experimental Protocols
In Vivo Tumor Xenograft Model (General Protocol for PF-3758309)
A representative experimental protocol for evaluating the in vivo efficacy of PF-3758309 in a human tumor xenograft model is as follows:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Formulation and Administration: PF-3758309 is formulated in an appropriate vehicle and administered orally (e.g., by gavage) at specified doses and schedules (e.g., once or twice daily). The control group receives the vehicle alone.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze biomarkers of target engagement, such as the phosphorylation status of PAK substrates.
Conclusion
PF-3758309 is a well-characterized pan-PAK inhibitor with demonstrated in vivo anti-tumor efficacy across multiple preclinical cancer models. In contrast, this compound is a potent and selective PAK1/2 inhibitor primarily positioned as an in vitro research tool. The lack of publicly available in vivo efficacy data for this compound currently precludes a direct comparison with PF-3758309 in this regard. Researchers should consider these differences in the available data when selecting a PAK inhibitor for their specific research needs. Further studies would be required to evaluate the in vivo anti-tumor potential of this compound.
References
- 1. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. A vascular endothelial growth factor receptor-2 kinase inhibitor potentiates the activity of the conventional chemotherapeutic agents paclitaxel and doxorubicin in tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Comparative Guide to the PAK1 Inhibitor AZ13705339 Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural analysis of the potent and selective p21-activated kinase 1 (PAK1) inhibitor, AZ13705339 hemihydrate. In the landscape of kinase inhibitor development, particularly for the challenging PAK family of proteins, understanding the precise molecular interactions and comparative efficacy is paramount. This document offers a comprehensive comparison of AZ13705339 with other notable PAK1 inhibitors, supported by quantitative binding data and detailed experimental methodologies.
Comparative Analysis of PAK1 Inhibitors
AZ13705339 is a highly potent and selective inhibitor of PAK1.[1] Its efficacy, as demonstrated by biochemical assays, positions it as a significant tool for investigating PAK1 biology. A comparison with other known PAK1 inhibitors highlights its standing in the field.
| Inhibitor | Type | IC50 (PAK1) | Kd (PAK1) | Ki (PAK1) | Selectivity Notes |
| AZ13705339 | ATP-competitive | 0.33 nM | 0.28 nM | - | High selectivity for PAK1, with a Kd of 0.32 nM for PAK2.[1] |
| G-5555 | ATP-competitive | - | - | 3.7 nM | Potent inhibitor of PAK1 and PAK2 (Ki = 11 nM).[2] |
| FRAX597 | ATP-competitive | 8 nM | - | - | Potent inhibitor of group I PAKs (PAK1/2/3). |
| FRAX486 | ATP-competitive | 14 nM | - | - | Inhibits PAK1, PAK2 (IC50 = 33 nM), and PAK3 (IC50 = 39 nM). |
| FRAX1036 | ATP-competitive | - | - | 23.3 nM | Selective for PAK1 over PAK2 (Ki = 72.4 nM) and PAK4 (Ki = 2.4 µM).[2] |
| NVS-PAK1-1 | Allosteric | 5 nM | - | - | Potent and selective allosteric inhibitor of PAK1. |
| IPA-3 | Non-ATP competitive | 2.5 µM | - | - | Selective for group I PAKs; no inhibition of group II PAKs. |
| PF-3758309 | ATP-competitive | - | 2.7 nM (PAK4) | 18.7 nM (PAK4) | Primarily a PAK4 inhibitor. |
Structural Insights from Structure-Based Drug Design
The development of AZ13705339 was guided by structure-based drug design, leveraging X-ray crystallography to optimize the binding of a bis-anilino pyrimidine (B1678525) scaffold to the ATP-binding site of PAK1.[3] While a crystal structure for AZ13705339 bound to PAK1 is not publicly available, the structures of precursor compounds in complex with PAK1 (PDB IDs: 5KBQ and 5KBR) provided the foundational understanding for its design. This approach allowed for the enhancement of potency and kinase selectivity.[3]
The general mechanism of ATP-competitive inhibitors involves binding to the kinase hinge region and occupying the hydrophobic pocket, thus preventing the binding of ATP and subsequent phosphorylation of substrates.
PAK1 Signaling Pathway and Inhibition
The following diagram illustrates the canonical PAK1 signaling pathway, which is initiated by the activation of small GTPases like Cdc42 and Rac1. PAK1, upon activation, influences a multitude of downstream cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[3] The diagram highlights the point of intervention for PAK1 inhibitors like AZ13705339.
Caption: PAK1 signaling pathway and point of inhibition by AZ13705339.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized biochemical assays. The following are detailed methodologies for two key experiments used to characterize PAK1 inhibitors.
Experimental Workflow for Inhibitor Characterization
The general workflow for characterizing a novel PAK1 inhibitor involves initial screening for activity followed by detailed kinetic and binding analysis.
Caption: A generalized experimental workflow for the characterization of PAK1 inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against PAK1 using a luminescence-based kinase assay that measures ADP production.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide substrate (a synthetic peptide substrate for PAK1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., AZ13705339) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 µM to 1 pM.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a solution containing PAK1 enzyme and PAKtide substrate in kinase buffer to each well. The final enzyme and substrate concentrations should be optimized for linear reaction kinetics.
-
Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for PAK1.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: Binding Affinity Measurement (Kd Determination) using Surface Plasmon Resonance (SPR)
This protocol describes the determination of the equilibrium dissociation constant (Kd) for the binding of an inhibitor to PAK1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PAK1 enzyme
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Test compound (e.g., AZ13705339) serially diluted in running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the PAK1 enzyme diluted in immobilization buffer over the activated surface to achieve the desired immobilization level (typically 2000-5000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound in running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd.
-
Inject the compound dilutions sequentially over the immobilized PAK1 surface, starting with the lowest concentration. Include a buffer-only injection for baseline subtraction.
-
Allow sufficient association and dissociation time for the binding to reach equilibrium and for the compound to wash off the surface.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the analyte binding data.
-
Plot the steady-state binding response against the compound concentration.
-
Determine the Kd value by fitting the data to a 1:1 steady-state affinity model.
-
This guide provides a foundational understanding of the structural and comparative aspects of the PAK1 inhibitor AZ13705339. The provided data and protocols are intended to aid researchers in their efforts to explore and develop novel therapeutics targeting the PAK1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating pPAK1 Inhibition by AZ13705339 Hemihydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZ13705339 hemihydrate's performance in inhibiting the phosphorylation of p21-activated kinase 1 (PAK1), a key regulator in various cellular processes. This guide includes supporting experimental data for alternative inhibitors and detailed protocols for validation via Western blotting.
This compound is a highly potent and selective ATP-competitive inhibitor of PAK1.[1][2] It exhibits an IC50 of 0.33 nM for PAK1 and 59 nM for its phosphorylated, active form, pPAK1.[2] The compound also shows strong binding affinity for PAK1 and PAK2, with Kd values of 0.28 nM and 0.32 nM, respectively.[2] Validating the cellular efficacy of such inhibitors is crucial, and Western blotting is a cornerstone technique for quantifying the reduction in the phosphorylation of target proteins like PAK1.
Comparative Analysis of PAK1 Inhibitors
The landscape of PAK1 inhibitors includes compounds with diverse mechanisms of action and selectivity profiles. Below is a quantitative comparison of this compound with other commonly used or referenced PAK1 inhibitors.
| Inhibitor | Type | Target | IC50 / Ki | Reference |
| This compound | ATP-competitive | PAK1 | IC50: 0.33 nM | [1][2] |
| pPAK1 | IC50: 59 nM | [2] | ||
| PAK1 | Kd: 0.28 nM | [2] | ||
| PAK2 | Kd: 0.32 nM | [2] | ||
| PF-3758309 | ATP-competitive | Pan-PAK | PAK1 Ki: 13.7 nM | [3][4] |
| PAK4 | Kd: 2.7 nM | [5][6] | ||
| IPA-3 | Allosteric, non-ATP competitive | Group I PAKs (PAK1, 2, 3) | PAK1 IC50: 2.5 µM | [5][7][8][9][10] |
| FRAX597 | ATP-competitive | Group I PAKs (PAK1, 2, 3) | PAK1 IC50: 8 nM | [11][12][13][14] |
| PAK2 IC50: 13 nM | [11][12][13][14] | |||
| PAK3 IC50: 19 nM | [11][12][13][14] | |||
| Shikonin | ATP-competitive | PAK1 | IC50: 7.252 µM | [15][16][17] |
Experimental Validation: Western Blotting
Western blotting allows for the specific detection and semi-quantitative analysis of pPAK1 levels in cell lysates. A typical experiment involves treating cells with the inhibitor, followed by lysis, protein separation by SDS-PAGE, transfer to a membrane, and probing with antibodies specific for phosphorylated PAK1 (e.g., at Thr423, a key activation site) and total PAK1. A decrease in the pPAK1/total PAK1 ratio indicates successful inhibition.
Experimental Protocol: Western Blot for pPAK1 Inhibition
This protocol is a standard procedure for assessing pPAK1 levels in cultured cells.
A. Solutions and Reagents
-
1X Phosphate Buffered Saline (PBS)
-
1X SDS Sample Buffer
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Blocking buffer (e.g., 5% w/v nonfat dry milk or BSA in TBST)
-
Primary antibody dilution buffer (e.g., 5% w/v BSA in TBST)
-
Wash buffer: 1X Tris Buffered Saline with 0.1% Tween® 20 (TBST)
-
Primary antibodies:
-
Phospho-PAK1 (Thr423) antibody
-
Total PAK1 antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
B. Cell Lysis
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or other inhibitors for the desired time. Include a vehicle-only control (e.g., DMSO).
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.
-
Add ice-cold cell lysis buffer to each well or plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
C. Electrophoresis and Blotting
-
Normalize protein concentrations for all samples with lysis buffer. Add 1X SDS sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
D. Immunodetection
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pPAK1 (e.g., Phospho-PAK1 (Thr423)), diluted in primary antibody dilution buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply the chemiluminescent HRP substrate and image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total PAK1 and a loading control protein.
Visualizing Signaling and Workflows
To better understand the context of pPAK1 inhibition and the experimental process, the following diagrams illustrate the PAK1 signaling pathway and the Western blot workflow.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. biorbyt.com [biorbyt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. FRAX597 | PAK | TargetMol [targetmol.com]
- 15. mdpi.com [mdpi.com]
- 16. Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Phenotypic Effects of AZ13705339 Hemihydrate and GNE-2861
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypic differences observed upon treatment with two distinct p21-activated kinase (PAK) inhibitors: AZ13705339 hemihydrate and GNE-2861. The information presented herein is based on available experimental data and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. The six identified PAK isoforms are broadly classified into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK signaling is implicated in numerous pathologies, most notably cancer, making them attractive targets for therapeutic intervention.
This compound is a potent and selective inhibitor of Group I PAKs, with high affinity for PAK1 and PAK2. In contrast, GNE-2861 is a selective inhibitor of Group II PAKs, primarily targeting PAK4, PAK5, and PAK6. This fundamental difference in selectivity leads to distinct downstream signaling effects and diverse cellular phenotypes.
Mechanism of Action and Signaling Pathways
The differential targeting of PAK subgroups by AZ13705339 and GNE-2861 results in the modulation of distinct signaling pathways.
This compound (Group I PAK Inhibition):
Group I PAKs are key effectors of the Rho GTPases Rac1 and Cdc42. Inhibition of PAK1/2 by AZ13705339 is expected to disrupt signaling cascades that control cell cycle progression, apoptosis, and cytoskeletal organization.
GNE-2861 (Group II PAK Inhibition):
Group II PAKs, particularly PAK4, are implicated in the regulation of cell survival, migration, and invasion, often through pathways distinct from Group I PAKs. GNE-2861's inhibition of PAK4 disrupts a critical feedback loop with the estrogen receptor alpha (ERα) in breast cancer cells, leading to the sensitization of resistant cells to tamoxifen.
Comparative Analysis of Phenotypic Effects
The distinct mechanisms of action of AZ13705339 and GNE-2861 translate into different phenotypic outcomes in cancer cell lines.
| Phenotypic Effect | This compound (Group I PAKi) | GNE-2861 (Group II PAKi) |
| Cell Proliferation | Cytostatic effects in squamous NSCLC cells. | Inhibition of proliferation in breast cancer cell lines. |
| Apoptosis | Pronounced induction of apoptosis in tumor cells with PAK1 amplification. | Less pronounced direct apoptotic effect; primarily sensitizes to other agents. |
| Cell Migration & Invasion | Inhibition of αIgM-controlled adhesion in Namalwa cells. | Inhibition of migration and invasion in breast cancer cell lines. |
| Drug Resistance | Data not available. | Sensitizes tamoxifen-resistant MCF-7/LCC2 breast cancer cells to tamoxifen. |
| Other | Prevents Siglec-8 engagement-induced eosinophil death. | Perturbs estrogen receptor alpha (ERα) signaling. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of the compounds on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of AZ13705339 or GNE-2861 in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of AZ13705339 or GNE-2861 for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Boyden Chamber Assay)
This protocol is for assessing the effect of the compounds on cell migration.
-
Chamber Preparation: Place a cell culture insert (e.g., 8.0 µm pore size) into the wells of a 24-well plate. Add chemoattractant-containing medium to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the test compound (AZ13705339 or GNE-2861) or vehicle control. Seed the cells into the upper chamber of the insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet). Count the number of migrated cells in several microscopic fields.
Conclusion
This compound and GNE-2861 are valuable research tools for dissecting the distinct roles of Group I and Group II PAKs. Their differential selectivity leads to varied phenotypic consequences, with AZ13705339 primarily inducing cytostatic and apoptotic effects, while GNE-2861 demonstrates significant activity in inhibiting cell migration, invasion, and overcoming drug resistance. The choice between these inhibitors should be guided by the specific PAK isoforms and cellular processes under investigation. This guide provides a foundational understanding to aid in the design and interpretation of experiments utilizing these potent and selective PAK inhibitors.
Safety Operating Guide
Essential Procedures for the Safe Disposal of AZ13705339 Hemihydrate
Disclaimer: As of the last search, a specific Safety Data Sheet (SDS) for AZ13705339 hemihydrate was not publicly available. The following disposal procedures are based on general best practices for the disposal of research-grade kinase inhibitors and other potent chemical compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) guidelines and the compound-specific SDS upon availability before handling and disposal.
The proper disposal of a potent research chemical such as this compound is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. In the absence of a specific SDS, this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of the solid compound and solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles
-
A properly fitted lab coat
Step-by-Step Disposal Protocol
The cornerstone of proper chemical waste management is the segregation of waste streams to prevent accidental reactions and to ensure compliant disposal.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be segregated from general laboratory waste and treated as hazardous.
-
Solid Waste: This category includes unused or expired solid this compound, as well as contaminated consumables such as pipette tips, weigh boats, tubes, and gloves.[1] These materials should be collected in a dedicated, clearly labeled, and sealed plastic bag or a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a leak-proof, sealable container.[1] The container material must be compatible with the solvent used (e.g., glass for organic solvents). Under no circumstances should this waste be poured down the drain.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of immediately into a puncture-proof, compliant sharps container that is clearly labeled as containing hazardous chemical waste.[1]
Step 2: Labeling and Storage
Proper labeling of all waste containers is a critical step for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other chemical constituents, including solvents.[2] The date of waste generation should also be included.
-
Storage: Sealed and labeled hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic.[1] This area should be well-ventilated and provide for secondary containment to control any potential leaks.
Step 3: Decontamination
All surfaces and non-disposable equipment that may have been in contact with this compound should be thoroughly decontaminated. The cleaning materials, such as wipes or absorbents, must also be disposed of as hazardous solid waste.[1]
Step 4: Final Disposal
The ultimate disposal of hazardous chemical waste must be handled by trained professionals.
-
Institutional EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] Never attempt to dispose of this chemical waste in the regular trash or via the sewer system.
Summary of Waste Handling
The following table provides a quick reference for the proper handling of different waste streams contaminated with this compound.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused/expired compound, contaminated gloves, pipette tips, weigh boats, etc. | Labeled, sealed hazardous waste bag or container.[1] |
| Liquid Waste | Solutions containing this compound in any solvent. | Labeled, leak-proof, chemically compatible container.[1] |
| Sharps Waste | Contaminated needles, syringes, etc. | Labeled, puncture-proof sharps container.[1] |
| Decontamination Waste | Wipes and absorbents used for cleaning spills or surfaces. | Labeled, sealed hazardous waste bag or container.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling AZ13705339 Hemihydrate
For research use only. Not for use in humans.
This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals handling AZ13705339 hemihydrate. As a highly potent and selective PAK1 inhibitor, this compound requires stringent handling protocols to ensure personnel safety and maintain experimental integrity.[1][2] Adherence to these guidelines is imperative to minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not widely published, its nature as a potent kinase inhibitor necessitates it be handled as a hazardous substance. Primary routes of exposure include inhalation of the powder, dermal contact, and accidental ingestion. A robust PPE protocol is therefore mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[3] | Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[3][4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[4] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[4] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles when handling the powder or solutions.[4] | Protects against splashes and aerosolized particles entering the eyes or face.[4] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[5] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, biological safety cabinet) to prevent inhalation.[4][5] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational Plan: From Receipt to Stock Solution Preparation
A systematic workflow is essential to handle this compound safely. The following diagram and procedural steps outline the recommended process from receiving the compound to preparing a stock solution.
Caption: Procedural workflow for the safe handling and preparation of this compound stock solutions.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation:
-
Don all required PPE as detailed in Table 1.
-
Prepare a chemical fume hood or other certified containment system. Cover the work surface with a disposable absorbent liner.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, vortex mixer, and appropriate vials for the stock solution.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder.
-
To minimize aerosolization, handle the powder gently and avoid creating dust.
-
-
Solubilization:
-
Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the vial containing the weighed compound to achieve a 10 mM concentration.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1]
-
Clearly label all aliquots with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C. When stored at this temperature, it is recommended to use the solution within one month.[1]
-
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.[4][5]
Table 2: Disposal Guidelines for this compound Waste
| Waste Category | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[4] | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[4] | High-temperature incineration by a certified hazardous waste management company.[4] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents.[4] | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[4] | Incineration by a certified hazardous waste management company.[4] |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies. | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste.[4] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[4] |
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste segregation logic for materials contaminated with this compound.
By implementing these safety and logistical measures, you can create a secure environment for handling this compound, ensuring both the well-being of laboratory personnel and the integrity of your research. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) when available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
